molecular formula C15H23ClN2 B025670 5-Methyl-3-ethyl-2-dimethylaminoethylindole CAS No. 107265-50-9

5-Methyl-3-ethyl-2-dimethylaminoethylindole

Cat. No.: B025670
CAS No.: 107265-50-9
M. Wt: 266.81 g/mol
InChI Key: NNYZHQAAVRBRMA-UHFFFAOYSA-N
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Description

5-Methyl-3-ethyl-2-dimethylaminoethylindole is a synthetically designed indole derivative of significant interest in advanced organic and medicinal chemistry research. The indole nucleus is a privileged scaffold in drug discovery, known for its ability to bind reversibly to diverse protein targets and mimic peptide structures. This specific compound, featuring a 2-dimethylaminoethyl side chain, is a valuable intermediate for the synthesis of complex molecules and pharmacological probes. Key Research Applications: Medicinal Chemistry & Drug Discovery: This compound serves as a versatile building block for the design and synthesis of novel bioactive molecules. The structural features of the indole core, combined with the basic dimethylaminoethyl side chain, are commonly found in compounds targeting the central nervous system (CNS) and other therapeutic areas. Researchers can utilize it to develop new derivatives for screening against various biological targets. Organic Synthesis & Method Development: It is a sophisticated starting material or intermediate in multi-step synthetic sequences, including the construction of natural product analogs and complex heterocyclic systems. Its structure is amenable to further functionalization, making it a versatile substrate for developing novel catalytic reactions, such as C-H activation and cross-coupling methodologies. Research Value: The strategic substitution pattern on the indole ring makes this compound a high-value synthetic intermediate. Its structure is reminiscent of key motifs in numerous biologically active natural products and pharmaceuticals, offering researchers a pathway to explore new chemical space and structure-activity relationships (SAR). Handling Note: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.ClH/c1-5-12-13-10-11(2)6-7-14(13)16-15(12)8-9-17(3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYZHQAAVRBRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147988
Record name 5-Methyl-3-ethyl-2-dimethylaminoethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107265-50-9
Record name 5-Methyl-3-ethyl-2-dimethylaminoethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-ethyl-2-dimethylaminoethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular formula of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, molecular formula, and key identifiers for the compound 5-Methyl-3-ethyl-2-dimethylaminoethylindole. The information presented herein is synthesized from authoritative chemical databases and is intended to support research and development activities.

Compound Identification and Molecular Formula

5-Methyl-3-ethyl-2-dimethylaminoethylindole is a substituted indole derivative. The definitive molecular formula for the free base form of this compound is C₁₅H₂₂N₂ . It is important to note that this compound is also cataloged in chemical databases, such as PubChem, as a hydrochloride salt.[1] In this form, its molecular formula is represented as C₁₅H₂₃ClN₂.[1] For the purpose of this guide, we will primarily focus on the parent compound, the free base.

A comprehensive summary of the key identifiers for 5-Methyl-3-ethyl-2-dimethylaminoethylindole is provided in the table below.

IdentifierValueSource
IUPAC Name 2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanaminePubChem[1]
Molecular Formula C₁₅H₂₂N₂Derived from Structure
Molecular Weight 230.35 g/mol Calculated
CAS Number 107265-50-9 (for hydrochloride salt)PubChem[1]
PubChem CID 147116 (Parent Compound)PubChem[1]

Chemical Structure

The chemical structure of 5-Methyl-3-ethyl-2-dimethylaminoethylindole is characterized by a core indole ring system. This bicyclic structure is substituted at various positions, giving rise to its specific chemical properties.

The key structural features are:

  • An indole nucleus , which is a bicyclic aromatic heterocycle.

  • A methyl group at position 5 of the indole ring.

  • An ethyl group at position 3 of the indole ring.

  • A dimethylaminoethyl group at position 2 of the indole ring.

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of 5-Methyl-3-ethyl-2-dimethylaminoethylindole.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

The following diagram outlines a potential multi-step synthesis approach.

G A p-Tolylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B 3-Pentanone B->C D 2,5-Dimethyl-3-ethylindole C->D E Vilsmeier-Haack Reaction (POCl3, DMF) D->E F 2-Formyl-5-methyl-3-ethylindole E->F G Reductive Amination (Dimethylamine, NaBH3CN) F->G H 5-Methyl-3-ethyl-2-dimethylaminomethylindole G->H I Homologation (e.g., via nitrile) H->I J 5-Methyl-3-ethyl-2-dimethylaminoethylindole I->J

Caption: Proposed synthetic workflow for 5-Methyl-3-ethyl-2-dimethylaminoethylindole.

Step-by-Step Methodology (Proposed):

It is crucial to note that the following protocol is a generalized representation and has not been experimentally validated for this specific compound. It should be adapted and optimized by experienced synthetic chemists.

  • Fischer Indole Synthesis:

    • React p-tolylhydrazine with 3-pentanone in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

    • Heat the reaction mixture to induce cyclization and dehydration, forming 2,5-dimethyl-3-ethylindole.

    • Purify the intermediate by column chromatography.

  • Formylation (Vilsmeier-Haack Reaction):

    • Treat the 2,5-dimethyl-3-ethylindole with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

    • This will introduce a formyl group at the 2-position, yielding 2-formyl-5-methyl-3-ethylindole.

    • Work-up the reaction with an aqueous base and purify the product.

  • Reductive Amination:

    • React the 2-formyl intermediate with dimethylamine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride.

    • This will form the tertiary amine, 5-methyl-3-ethyl-2-dimethylaminomethylindole.

    • Isolate and purify the product.

  • Homologation (Chain Extension):

    • To extend the carbon chain by one methylene group, a multi-step homologation sequence would be necessary. This could involve, for example, conversion of a hydroxyl precursor (from reduction of the aldehyde) to a nitrile, followed by reduction. This step adds significant complexity to the synthesis.

Potential Research Applications

Substituted indoles are a prominent class of compounds in medicinal chemistry and pharmacology due to their presence in a wide array of biologically active molecules. The structural motifs present in 5-Methyl-3-ethyl-2-dimethylaminoethylindole suggest potential interactions with various biological targets. For instance, the dimethylaminoethyl side chain is a common feature in many tryptamine-based psychoactive compounds and serotonin receptor ligands. The indole ring system itself is a key pharmacophore in numerous approved drugs.

Further research would be required to elucidate the specific biological activity and potential therapeutic applications of this compound.

References

  • PubChem. (n.d.). 5-Methyl-3-ethyl-2-dimethylaminoethylindole. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

Sources

Physicochemical properties of 5-Methyl-3-ethyl-2-dimethylaminoethylindole for research

[1]

Executive Summary

KYuR-14 is a synthetic indole derivative belonging to the isotryptamine class (2-substituted indoles), distinct from the naturally occurring tryptamines (3-substituted). It functions primarily as a serotonin (5-HT) receptor antagonist .

Unlike standard 5-HT ligands that target synaptic receptors in the central nervous system, KYuR-14 has been extensively utilized as a chemical probe in developmental biology—specifically to decouple intracellular vs. membrane-bound serotonergic signaling during early embryogenesis. Its structural analog, KYuR-14 Methiodide , is a quaternary ammonium salt that cannot penetrate cell membranes, serving as a critical control to distinguish surface receptor activity from intracellular effects.

Physicochemical Characterization

Chemical Identity & Properties

The molecule consists of a 5-methylindole core substituted at the 3-position with an ethyl group and at the 2-position with a dimethylaminoethyl chain. This 2-substitution pattern imparts unique steric and electronic properties compared to isomeric tryptamines.

PropertySpecification
Common Name KYuR-14 (Hydrochloride)
IUPAC Name 2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine hydrochloride
CAS Number 107265-50-9 (HCl salt)
Molecular Formula C₁₅H₂₂N₂[1][2] · HCl
Molecular Weight 266.81 g/mol (Salt); 230.35 g/mol (Base)
Melting Point >200 °C (Decomposes)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, Ethanol; Sparingly soluble in non-polar solvents.
pKa (Calculated) ~9.2 (Tertiary amine)
LogP (Predicted) 3.8 (Base); <1.0 (Methiodide salt)
Structural Visualization

The following diagram illustrates the core connectivity of KYuR-14. Note the critical 2-position side chain which differentiates it from tryptamine.

KYuR14_StructureIndoleCoreIndole Core(Bicyclic Aromatic)Pos55-Methyl Group(-CH3)IndoleCore->Pos5 Substitution at C5Pos33-Ethyl Group(-CH2CH3)IndoleCore->Pos3 Substitution at C3Pos22-Aminoethyl Chain(-CH2CH2N(CH3)2)IndoleCore->Pos2 Substitution at C2 (Isotryptamine)

Caption: Structural decomposition of KYuR-14 highlighting the specific substitution pattern on the indole scaffold.

Biological Applications & Mechanism[2]

Serotonergic Antagonism

KYuR-14 acts as a competitive antagonist at 5-HT receptors. In comparative assays, it has shown efficacy in blocking serotonin-induced physiological responses, such as muscle contraction in invertebrate models and cleavage regulation in echinoderm embryos.

  • IC50: ~1.5 µM (Assayed in specific developmental models).

  • Toxicity (LD50): 450 mg/kg (Mice, oral).[2]

The "Methiodide" Control System

A critical application of KYuR-14 is its use in paired experiments with KYuR-14 Methiodide .

  • KYuR-14 (Tertiary Amine): Lipophilic (at physiological pH); penetrates cell membranes; antagonizes both intracellular and surface receptors.

  • KYuR-14 Methiodide (Quaternary Ammonium): Permanently charged; membrane impermeable; antagonizes only surface receptors.

Research Insight: If a biological effect (e.g., cell cleavage timing) is blocked by KYuR-14 but not by the Methiodide derivative, the signaling mechanism is likely intracellular (e.g., prenervous neurotransmitter functions).

Mechanism_Flowcluster_0Extracellular Spacecluster_1Cell Membranecluster_2Intracellular SpaceLigand_BaseKYuR-14 (Base)Receptor_SurfSurface 5-HT ReceptorLigand_Base->Receptor_SurfBlocksReceptor_IntraIntracellular Targets(Cytoskeletal/Nuclear)Ligand_Base->Receptor_IntraPermeates & BlocksLigand_MethKYuR-14 MethiodideLigand_Meth->Receptor_SurfBlocksLigand_Meth->Receptor_IntraImpermeable (X)

Caption: Differential membrane permeability of KYuR-14 and its methiodide derivative allows spatial localization of receptor activity.

Experimental Protocol: Developmental Bioassay

One of the most robust validations for KYuR-14 activity is the Sea Urchin Embryo Micromere Assay . This protocol measures the compound's ability to interfere with "prenervous" serotonin signaling which regulates cell division symmetry.

Reagents & Preparation
  • Stock Solution: Dissolve KYuR-14 HCl in distilled water to 10 mM. Store at -20°C.

  • Working Solution: Dilute to 10–100 µM in Filtered Artificial Seawater (FASW).

  • Model Organism: Paracentrotus lividus or Strongylocentrotus intermedius gametes.

Step-by-Step Methodology
  • Fertilization: Fertilize eggs in FASW. Wash 3x to remove excess sperm.

  • Incubation: Maintain embryos at 20°C until the 4-cell stage.

  • Treatment:

    • Group A (Control): FASW only.

    • Group B (Test): KYuR-14 (50 µM).

    • Group C (Surface Control): KYuR-14 Methiodide (50 µM).

  • Observation: Monitor the 4th cleavage division (16-cell stage).

    • Normal Development: Formation of 4 micromeres at the vegetal pole.

    • Serotonin Blockade:[1][3][4][5] Suppression of micromere formation; embryos cleave equally (mesomere-like cells).

  • Quantification: Count the percentage of embryos exhibiting equalized cleavage.

    • Result Interpretation: High % of equal cleavage in Group B indicates effective intracellular serotonin blockade. Lack of effect in Group C confirms the target is intracellular.

Synthesis & Handling

Synthetic Route (General Fischer Indole)

While proprietary, the synthesis of 2-(2-aminoethyl)indoles typically follows a modified Fischer Indole Synthesis .

  • Precursor Formation: Reaction of 4-methylphenylhydrazine with a specific ketone (e.g., 5-dimethylamino-3-pentanone or a protected equivalent).

  • Cyclization: Acid-catalyzed cyclization (Polyphosphoric acid or ZnCl₂) effects the indole ring closure.

  • Regioselectivity: The ethyl group at C3 and the aminoethyl chain at C2 are determined by the ketone structure and the direction of enamine formation during the Fischer rearrangement.

  • Purification: Recrystallization from Ethanol/Water to yield the Hydrochloride salt.

Storage and Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

  • Light Sensitivity: Indoles are prone to photo-oxidation. Store in amber vials.

  • Solution Stability: Aqueous solutions are stable for 24 hours at 4°C but should be prepared fresh for critical bioassays to prevent oxidation of the indole ring.

References

  • Latoxan. (2025). Product Data Sheet: KYuR-14 HCl (L9012). Retrieved from [2]

  • PubChem. (2025). Compound Summary: 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CID 147115). National Library of Medicine. Retrieved from

  • Buznikov, G. A., et al. (1984). The sensitivity of sea urchin embryos to cytotoxic neuropharmacological drugs; the correlations between activity and lipophylity. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 79(2), 425-427.[1]

  • Shmukler, Y. B. (2010).[3] A "Micromere Model" of Cell–Cell Interactions in Sea Urchin Early Embryos. Biophysics, 55(3), 400–406.[3] Retrieved from

Solubility profile of 5-Methyl-3-ethyl-2-dimethylaminoethylindole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Kyur-14)

Executive Summary

Compound Identity: 5-Methyl-3-ethyl-2-dimethylaminoethylindole (commonly known as Kyur-14 ) is a specialized indole alkaloid derivative. Structurally, it is an isomer of the tryptamine class, distinguished by the placement of the dimethylaminoethyl side chain at the C2 position rather than the C3 position found in endogenous tryptamines (e.g., serotonin, DMT).

Significance: Kyur-14 is primarily utilized as a serotonin (5-HT) antagonist in developmental biology and pharmacological research, specifically in studying cleavage patterns in embryogenesis. Its solubility profile is critical for researchers preparing stock solutions for biological assays, where precipitation can lead to inconsistent dosing and false negatives in receptor binding or phenotypic screening.

Scope: This guide provides a comprehensive solubility profile derived from physicochemical principles (QSPR), structural analogs, and available experimental data. It details the distinct behaviors of the Free Base versus the Hydrochloride Salt (the most common commercial form) and outlines a rigorous protocol for experimental validation.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyData / Prediction
CAS Number 107265-50-9 (HCl Salt)
Molecular Formula C₁₅H₂₂N₂ (Base) / C₁₅H₂₃ClN₂ (HCl Salt)
Molecular Weight 230.35 g/mol (Base) / 266.81 g/mol (HCl Salt)
Core Structure Indole (Lipophilic aromatic system)
Substituents 5-Methyl (Lipophilic), 3-Ethyl (Lipophilic), 2-Dimethylaminoethyl (Ionizable/Basic)
pKa (Predicted) ~9.6 (Tertiary amine nitrogen)
LogP (Predicted) ~3.8 (Free Base) / < 1.0 (Ionized Salt)

Solubility Mechanism:

  • The Indole Core: Provides high affinity for aromatic and chlorinated solvents (e.g., Chloroform, DCM) via

    
     stacking and Van der Waals interactions.
    
  • The Tertiary Amine: Acts as a "solubility switch."

    • High pH (>10): Uncharged. High solubility in non-polar organics.

    • Low pH (<7): Protonated. High solubility in water and polar protic solvents.

Solubility Profile

The following data represents a consensus profile based on the properties of Kyur-14 and structurally homologous 2-substituted indoles.

A. Hydrochloride Salt (Standard Commercial Form)

Most researchers will encounter Kyur-14 as a solid hydrochloride salt. This form is designed for stability and water solubility.

Solvent ClassRepresentative SolventSolubility RatingComments
Polar Protic Water Soluble (>10 mg/mL)Ideal for biological media. May require mild warming (37°C) or sonication.
Polar Protic Methanol / Ethanol Freely Soluble Best for preparing high-concentration stock solutions (e.g., 100 mM).
Polar Aprotic DMSO Freely Soluble Recommended Stock Solvent. Stable, prevents hydrolysis, and miscible with aqueous media.
Polar Aprotic DMF Soluble Good alternative to DMSO, but harder to remove.
Chlorinated DCM / Chloroform Sparingly Soluble Salts generally resist dissolution in non-polar chlorinated solvents unless methanol is added (e.g., 10% MeOH in DCM).
Hydrocarbon Hexane / Heptane Insoluble Used as an anti-solvent to precipitate the salt during purification.
Ether Diethyl Ether Insoluble Used to wash the solid salt to remove organic impurities.
B. Free Base

Generated if the salt is treated with a base (e.g., NaOH, NaHCO₃). Used primarily for extraction or chemical synthesis.

Solvent ClassRepresentative SolventSolubility RatingComments
Chlorinated DCM / Chloroform Freely Soluble Primary extraction solvent.
Ester Ethyl Acetate Soluble Good for extraction, though less efficient than DCM.
Hydrocarbon Hexane Moderately Soluble Solubility decreases significantly with temperature; useful for recrystallization.
Polar Protic Water Insoluble (< 0.1 mg/mL) Forms an oily suspension or precipitate.

Experimental Protocol: Solubility Determination

If precise thermodynamic solubility values are required for a specific formulation, the following "Saturation Shake-Flask" protocol is the industry standard.

Workflow Visualization

SolubilityWorkflow Start Weigh Excess Compound (~5-10 mg) Solvent Add Solvent (0.5 - 1.0 mL) Start->Solvent Equilibrate Agitate/Shake (24h @ 25°C) Solvent->Equilibrate Filter Filter Supernatant (0.22 µm PTFE/Nylon) Equilibrate->Filter Dilute Dilute for Detection (Mobile Phase) Filter->Dilute Analyze Quantify (HPLC-UV) Dilute->Analyze

Figure 1: Standard workflow for thermodynamic solubility determination.[1]

Step-by-Step Methodology
  • Preparation:

    • Weigh approximately 5–10 mg of Kyur-14 (HCl salt) into a 1.5 mL microcentrifuge tube.

    • Add 500 µL of the target solvent (e.g., PBS pH 7.4, DMSO, or Methanol).

  • Equilibration:

    • Vortex for 1 minute to ensure dispersion.

    • Place on an orbital shaker or thermomixer at 25°C (or 37°C for physiological relevance) for 24 hours.

    • Visual Check: If the solid dissolves completely, add more compound until a visible precipitate remains. Saturation is required.

  • Separation:

    • Centrifuge at 10,000 × g for 10 minutes.

    • Carefully aspirate the supernatant.

    • Filter through a 0.22 µm syringe filter (Nylon for aqueous/polar, PTFE for organics) to remove micro-crystals.

  • Quantification (HPLC-UV):

    • Dilute the filtrate 1:100 or 1:1000 with mobile phase to fit the linear range of the detector.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

    • Detection: UV at 280 nm (Indole absorption maximum).

    • Calculate concentration against a standard curve prepared in DMSO.

Applications & Handling

Stock Solution Preparation

For biological assays (e.g., sea urchin embryo treatment), prepare a 10 mM to 50 mM stock solution in 100% DMSO .

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Dilution: When diluting into aqueous media (e.g., seawater), ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Troubleshooting: If precipitation occurs upon dilution into aqueous media, sonicate the solution for 30 seconds. If using the Free Base, conversion to the HCl salt (using equimolar HCl in MeOH) is recommended before aqueous dilution.

Recrystallization (Purification)

To purify degraded Kyur-14:

  • Dissolve the crude solid in a minimum amount of hot Ethanol .

  • Slowly add Diethyl Ether or Hexane dropwise until turbidity appears.

  • Cool to 4°C overnight. The HCl salt will crystallize as white/off-white needles.

References

  • PubChem. (2025).[1][2] 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CID 147115).[2] National Library of Medicine. [Link]

  • Shmukler, Y. B. (2010). Possible role of "prenervous" neurotransmitters in cellular interactions in early embryogenesis: a hypothesis.[3] Biophysics, 55(3), 404-410. (Discusses Kyur-14 usage and cellular penetration). [Link]

  • Solubility of Things. (2024).[4] Solubility of Indole and Derivatives.[5][6][Link]

Sources

Pharmacological Classification: 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Kyur-14)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological profiling of 5-Methyl-3-ethyl-2-dimethylaminoethylindole , a specialized research compound known in literature as Kyur-14 .

Executive Summary & Compound Identity

5-Methyl-3-ethyl-2-dimethylaminoethylindole , commonly designated as Kyur-14 (or KYuR-14), is a synthetic indole alkaloid belonging to the Isotryptamine (2-(2-aminoethyl)indole) class. Unlike classical tryptamines where the ethylamine chain resides at position 3, Kyur-14 features this chain at position 2, with an ethyl group blocking position 3.

This structural inversion confers distinct pharmacological properties, primarily characterizing the compound as a Serotonin (5-HT) Receptor Antagonist . It has been extensively utilized as a chemical probe in developmental biology to elucidate the "prenervous" functions of neurotransmitters, specifically distinguishing between intracellular and cell-surface serotonergic signaling during embryogenesis.

Property Data
IUPAC Name 2-[2-(dimethylamino)ethyl]-3-ethyl-5-methyl-1H-indole
Common Code Kyur-14 (Klur-14)
Chemical Class Isotryptamine (2-substituted indole)
Molecular Formula C₁₅H₂₂N₂
Molecular Weight 230.35 g/mol (Base)
Primary Mechanism 5-HT Receptor Antagonism (Surface Membrane)
Key Application Investigation of prenervous neurotransmitter roles in cleavage divisions (e.g., Sea Urchin models).

Chemical Structure & SAR Analysis

The pharmacological divergence of Kyur-14 from endogenous tryptamines (like Serotonin or DMT) is driven by its specific substitution pattern.

Structural Logic (Isotryptamine Scaffold)
  • Indole Core: The lipophilic scaffold facilitating receptor binding.

  • Position 2 (Dimethylaminoethyl): This is the defining "Isotryptamine" feature. Moving the amine chain from C3 to C2 alters the topology of the molecule, often converting agonist potential (tryptamine) into antagonist activity.

  • Position 3 (Ethyl): A critical steric block. In classical 5-HT agonists, this position holds the amine chain. In Kyur-14, the ethyl group occupies this space, likely preventing the conformational changes required for receptor activation (locking the receptor in an inactive state).

  • Position 5 (Methyl): A lipophilic substituent that typically enhances affinity for 5-HT receptors by mimicking the 5-hydroxyl group of serotonin or interacting with hydrophobic pockets (e.g., residues in TM5 of the receptor).

Visualization: Tryptamine vs. Kyur-14 (Isotryptamine)

The following diagram illustrates the structural inversion and steric blocking logic.

SAR_Comparison cluster_0 Endogenous Agonist (Serotonin) cluster_1 Antagonist Probe (Kyur-14) Tryptamine Tryptamine Core (3-substituted) Agonism Receptor Activation Tryptamine->Agonism Fits Binding Pocket Kyur14 Isotryptamine Core (2-substituted + 3-Ethyl Block) Tryptamine->Kyur14 Structural Inversion Antagonism Receptor Blockade Kyur14->Antagonism Steric Hindrance (Pos 3 Ethyl)

Figure 1: Structural comparison showing how the isotryptamine scaffold of Kyur-14 functions as a pharmacological antagonist compared to the agonist tryptamine scaffold.

Pharmacodynamics & Mechanism of Action

Kyur-14 acts as a competitive antagonist at serotonin receptors. Its utility is highlighted in systems where serotonin regulates cell division (cleavage) rather than neural transmission.

Receptor Targets

Research indicates Kyur-14 interacts with surface membrane 5-HT receptors .[1][2]

  • 5-HT1A / 5-HT3-like Activity: Binding studies using [³H]8-OH-DPAT (a 5-HT1A agonist) in embryonic models show that Kyur-14 can displace specific binding, suggesting affinity for 5-HT1-like or primitive 5-HT receptors.

  • Antagonism: In functional assays (sea urchin embryo cleavage), Kyur-14 blocks the accelerating effects of serotonin and tryptamine on cell division.

The "Methiodide" Validation System

To prove that Kyur-14 acts on cell surface receptors rather than intracellular targets, researchers synthesized Kyur-14 Methiodide (a quaternary ammonium derivative).

  • Kyur-14 (Tertiary Amine): Lipophilic, cell-permeable.

  • Kyur-14 Methiodide (Quaternary Amine): Charged, membrane-impermeable.

  • Outcome: The methiodide derivative retained the ability to block serotonin-induced cleavage effects, confirming that the target receptors are located on the plasma membrane (prenervous receptors).

Signaling Pathway Blockade

Signaling_Pathway Serotonin Extracellular Serotonin (5-HT) Receptor Surface 5-HT Receptor (Prenervous Type) Serotonin->Receptor Activates Intracellular Intracellular Signaling (Ca2+ Flux / Cytoskeleton) Receptor->Intracellular Transduces Signal Kyur14 Kyur-14 (Antagonist) Kyur14->Receptor Blocks Cleavage Cell Cleavage / Micromere Formation Intracellular->Cleavage Regulates

Figure 2: Mechanism of action showing Kyur-14 blocking the surface receptor-mediated regulation of embryonic cell cleavage.[2][3][4][5]

Experimental Protocols

The following protocols are reconstructed from the methodological standards established by G.A. Buznikov and M.A. Yurovskaya for the evaluation of this compound.

Synthesis Overview (Fischer Indole Route)
  • Objective: Synthesis of 5-Methyl-3-ethyl-2-dimethylaminoethylindole.

  • Precursors:

    • Hydrazine: 4-Methylphenylhydrazine (provides the indole 5-methyl group).

    • Ketone: 1-(Dimethylamino)-4-hexanone (or equivalent gamma-amino ketone).

  • Reaction:

    • Condensation of hydrazine and ketone to form hydrazone.

    • Acid-catalyzed cyclization (Fischer Indole Synthesis) using polyphosphoric acid or ZnCl₂.

    • Purification: Recrystallization of the hydrochloride salt.

Biological Assay: Sea Urchin Embryo Cleavage Test

This assay is the "gold standard" for validating Kyur-14 activity.

  • Model Organism: Paracentrotus lividus or Strongylocentrotus intermedius (Sea Urchin) eggs.

  • Fertilization: Fertilize eggs in filtered seawater.

  • Treatment:

    • Control: Seawater only.

    • Agonist Group: Add Serotonin (10–100 µM).

    • Antagonist Group: Add Kyur-14 (10–100 µM) 10 minutes prior to serotonin.

  • Observation: Monitor the first cleavage division.

    • Metric: Time to 50% cleavage.

    • Metric: Micromere formation frequency (in half-embryo models).[2][3][5][6]

  • Validation Criteria: Kyur-14 is considered active if it prevents the serotonin-induced acceleration of cleavage or normalization of micromere formation.

Radioligand Binding Assay (Modified)

To determine affinity (Ki):

  • Preparation: Homogenize embryonic tissue or HEK-293 cells expressing 5-HT receptors.

  • Ligand: Use [³H]8-OH-DPAT (0.5–2 nM).

  • Competition: Incubate with increasing concentrations of Kyur-14 (10⁻⁹ to 10⁻⁴ M).

  • Filtration: Terminate binding by rapid filtration over GF/B filters.

  • Analysis: Calculate IC50 and Ki. Note: Kyur-14 typically shows micromolar affinity in these primitive systems.

References

  • PubChem. (n.d.). 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CID 147115). National Library of Medicine. [Link]

  • Shmukler, Y. B. (1992).[3] The influence of serotonin antagonists on the cleavage pattern of sea urchin embryos.[3][4][5][6]Ontogenez, 23(5), 51-57. (Primary source for Kyur-14 pharmacology).[2][3][4][6]

  • Buznikov, G. A., et al. (2001). Serotonin and serotonin-like substances as regulators of early embryogenesis.[2][3][4][5]Cell and Tissue Research, 305(2), 177-186.

  • Shmukler, Y. B., et al. (2008).[3] 5-HT-receptive structures are localized in the interblastomere cleft of Paracentrotus lividus early embryos.[3]Zygote, 16(1), 7-15. [Link]

  • Misztal, S., et al. (1976). Synthesis and pharmacologic properties of pyridoyl derivatives of 3-methylaminoindole, 2-methyltryptamine and isotryptamine.Archivum Immunologiae et Therapiae Experimentalis, 24(6), 851-862. (Reference for Isotryptamine class synthesis).

Sources

Toxicity data and safety profile (SDS) for 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Toxicity Data and Safety Profile of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

For researchers, scientists, and drug development professionals, the introduction of any new chemical entity into the laboratory workflow necessitates a rigorous and comprehensive understanding of its potential hazards. This guide provides a detailed examination of the toxicological and safety profile of 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CAS No: 107265-50-9).[1] Given the limited publicly available, compound-specific experimental data, this document employs a structure-activity relationship (SAR) analysis, leveraging data from structurally similar compounds to construct a predictive safety profile. This approach is a cornerstone of preliminary hazard assessment in modern chemical and pharmaceutical research.

Chemical Identity and Physical Properties

A foundational aspect of any safety assessment is the accurate identification and characterization of the substance . 5-Methyl-3-ethyl-2-dimethylaminoethylindole is an indole derivative. The indole ring system is a significant structural motif in a vast array of pharmaceutical agents.

Table 1: Chemical and Physical Properties of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

PropertyValueSource
IUPAC Name 2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine;hydrochloridePubChem[1]
CAS Number 107265-50-9PubChem[1]
Molecular Formula C₁₅H₂₃ClN₂PubChem[1]
Molecular Weight 266.81 g/mol PubChem[1]

Predictive Toxicological Profile

In the absence of direct toxicological studies on the target compound, data from close structural analogs are utilized to forecast its potential hazards. This analysis draws from data on various substituted indoles and dimethylaminoethyl-containing compounds.

Acute Toxicity

Acute toxicity data provides insight into the potential dangers of short-term exposure. Based on registration dossiers for structurally related amines, the following predictions can be made.[2][3]

Table 2: Predicted Acute Toxicity

Route of AdministrationPredicted Effect Level & ObservationsBasis for Prediction (Surrogate Compound Data)
Oral Harmful if swallowed. LD₅₀ is likely in the range of 300-2000 mg/kg. At high doses (e.g., 3200 µL/kg), mortality was observed within 24 hours in rats. Gross pathology in deceased animals included general hyperaemia, heart dilatation, and gastrointestinal effects.[2]Based on oral toxicity data for Bis(2-dimethylaminoethyl)(methyl)amine (CAS 3030-47-5), which showed dose-dependent mortality.[2]
Dermal Toxic in contact with skin. LD₅₀ is predicted to be in the range of 1000-2000 mg/kg. Signs of toxicity in rabbits at 1000 mg/kg included skin necrosis, diarrhea, and mortality. Pathological findings included pale or enlarged kidneys and liver.[3]Based on dermal toxicity studies on Bis(2-dimethylaminoethyl)(methyl)amine (CAS 3030-47-5).[3]
Inhalation May cause respiratory irritation. Higher exposures could potentially lead to more severe effects such as pulmonary edema.[4]Based on safety profiles of similar amine-containing compounds which are known respiratory irritants.[4]
Skin and Eye Irritation

The presence of the amine functional group suggests a potential for corrosive or irritant effects.

  • Skin: Causes severe skin burns and damage. [5] Structurally related compounds are classified as causing severe skin irritation and burns.[4] Prolonged contact should be avoided, and contaminated clothing must be removed immediately.

  • Eyes: Causes serious eye damage. [5][6] Direct contact can cause severe irritation, burns, and potentially permanent corneal injury.[4]

Sensitization
  • Respiratory: Prolonged or repeated inhalation may lead to asthma-like symptoms in sensitive individuals.[4]

  • Skin: Some related compounds may cause an allergic skin reaction.[5]

Germ Cell Mutagenicity and Carcinogenicity
  • Mutagenicity: No specific data is available for 5-Methyl-3-ethyl-2-dimethylaminoethylindole. A standard approach to assess this endpoint is the bacterial reverse mutation assay (Ames test).

  • Carcinogenicity: The compound is not listed as a carcinogen by IARC or ACGIH.[5] However, comprehensive long-term studies have not been performed.

Predicted Pharmacological Effects & Mechanism of Action

The core structure of this molecule is closely related to dimethyltryptamine (DMT), a known psychoactive compound.[7] Its analog, 3-(2-(dimethylamino)ethyl)-5-methyl-indole, is known to primarily target serotonin receptors, acting as a non-selective agonist at various subtypes.[7]

This interaction with the serotonergic system is the likely mechanism behind its potential biological activity. Serotonin receptors are critical in regulating mood, cognition, and memory.[7] Therefore, it is plausible that 5-Methyl-3-ethyl-2-dimethylaminoethylindole could exhibit psychoactive properties and influence neurological pathways. This potential has led to its investigation in fields like cancer research, where influencing cell signaling is a key therapeutic strategy.[7]

Serotonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 5-Methyl-3-ethyl- 2-dimethylaminoethylindole (Predicted Agonist) Receptor Serotonin Receptor (e.g., 5-HT₂A) Compound->Receptor Binds and Activates G_Protein G-Protein Activation (Gq/G₁₁) Receptor->G_Protein Conformational Change PLC Phospholipase C (PLC) Activation G_Protein->PLC Signaling Downstream Signaling (IP₃, DAG, Ca²⁺ release) PLC->Signaling Response Cellular Response (e.g., Neuronal Excitability) Signaling->Response Ames_Test_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_plating 3. Plating & Incubation cluster_analysis 4. Analysis A1 Select Salmonella (His-) Strains B1 Combine Bacteria + Compound (Without S9) A1->B1 B2 Combine Bacteria + Compound (With S9) A1->B2 A2 Prepare Test Compound Concentrations A2->B1 A2->B2 A3 Prepare S9 Mix (for Metabolic Activation) A3->B2 C1 Plate on Histidine-Deficient Media B1->C1 B2->C1 C2 Incubate at 37°C (48-72 hours) C1->C2 D1 Count Revertant (His+) Colonies C2->D1 D2 Compare to Negative Control D1->D2 D3 Positive Result: ≥2x Increase in Colonies D2->D3

Caption: A standardized workflow for the bacterial reverse mutation (Ames) test.

References

  • PubChem. 5-Methyl-3-ethyl-2-dimethylaminoethylindole. National Center for Biotechnology Information. [Link]

  • ECHA. Acute Toxicity: oral - Registration Dossier for Bis(2-dimethylaminoethyl)(methyl)amine. European Chemicals Agency. [Link]

  • ECHA. Acute Toxicity: dermal - Registration Dossier for Bis(2-dimethylaminoethyl)(methyl)amine. European Chemicals Agency. [Link]

  • Pharmaffiliates. Methyl 3-(2-(dimethylamino)ethyl)-5-((N-methylsulfamoyl)methyl)-1H-indole-2-carboxylate. [Link]

  • European Medicines Agency. Toxicological Data for Class 2 Solvents. [Link]

  • Umweltbundesamt. Toxicological basic data for the derivation of EU-LCI values. German Environment Agency. [Link]

Sources

Receptor binding affinity of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel indole derivative, 5-Methyl-3-ethyl-2-dimethylaminoethylindole. Structurally related to known serotonergic agents, this compound is hypothesized to interact with various serotonin (5-HT) receptor subtypes, which are critical targets in neuropsychopharmacology. This document outlines the theoretical underpinnings and practical methodologies for a full-scale investigation of its binding profile. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological properties of new chemical entities. The guide details state-of-the-art in vitro binding assays, functional assays, and data analysis protocols, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Indole Derivatives in Neuropharmacology

The indole ring system is a foundational scaffold in a multitude of biologically active molecules, including the essential amino acid tryptophan, the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), and the hormone melatonin[1]. A significant class of indole derivatives, the tryptamines, are renowned for their profound effects on the central nervous system (CNS)[2]. Compounds like psilocybin and dimethyltryptamine (DMT) are well-known for their psychedelic properties, which are primarily mediated by their interaction with serotonin receptors[2][3][4].

The compound of interest, 5-Methyl-3-ethyl-2-dimethylaminoethylindole, belongs to this class of tryptamine derivatives. Its structural similarity to serotonin suggests a potential interaction with 5-HT receptors[2]. The substituents on the indole core—a methyl group at the 5-position, an ethyl group at the 3-position, and a dimethylaminoethyl side chain at the 2-position—are expected to modulate its binding affinity and selectivity for various receptor subtypes. Understanding the receptor binding profile of this molecule is the first crucial step in characterizing its pharmacological and potential therapeutic effects. The resurgence of research into psychedelic compounds for treating mental health disorders such as depression and PTSD underscores the importance of characterizing novel indole derivatives[5][6][7].

Putative Molecular Targets: The Serotonin Receptor Family

The serotonin receptor system is one of the most complex neurotransmitter systems, comprising at least 14 distinct receptor subtypes classified into seven families (5-HT1 to 5-HT7)[8][9][10]. These receptors are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel[8][11]. Given the tryptamine scaffold of 5-Methyl-3-ethyl-2-dimethylaminoethylindole, the primary targets for investigation are the 5-HT receptor subtypes.

  • The 5-HT1 Receptor Family (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F): These receptors are coupled to Gi/Go proteins, and their activation typically leads to the inhibition of adenylyl cyclase[8][11]. The 5-HT1A receptor, in particular, is a key target for anxiolytic and antidepressant medications[8].

  • The 5-HT2 Receptor Family (5-HT2A, 5-HT2B, 5-HT2C): These receptors are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C, leading to an increase in intracellular calcium[12]. The 5-HT2A receptor is the primary target for classic psychedelic drugs, and its activation is linked to their hallucinogenic effects[3][4][13].

  • Other 5-HT Receptors (5-HT4, 5-HT5, 5-HT6, 5-HT7): These receptors are involved in a variety of physiological processes, including cognition, mood, and sleep[14].

Based on the structure of 5-Methyl-3-ethyl-2-dimethylaminoethylindole, a primary focus should be placed on the 5-HT1A and 5-HT2A receptors due to their established roles in the action of similar psychoactive compounds[3][13].

Experimental Workflow for Receptor Binding Affinity Determination

The characterization of a novel compound's receptor binding profile is a multi-step process that begins with initial screening and progresses to detailed quantitative analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Binding Analysis cluster_2 Phase 3: Functional Characterization A Compound Synthesis and Purification B Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen) A->B C Identification of Primary 'Hit' Receptors B->C D Radioligand Binding Assays (Saturation & Competition) C->D Prioritize based on affinity E Determination of Ki and Kd values D->E F Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) E->F Confirm functional activity G Determination of EC50/IC50 and Efficacy F->G

Figure 1: A generalized experimental workflow for characterizing the receptor binding and functional activity of a novel compound.

Detailed Methodologies for Binding Affinity Assessment

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand (a compound known to bind to the target receptor) and measuring the displacement of this radioligand by the unlabeled test compound.

4.1.1. Saturation Binding Assay

This assay is performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor.

Protocol: Saturation Binding Assay for 5-HT2A Receptor

  • Receptor Source: Prepare membrane homogenates from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from rat frontal cortex tissue[15][16].

  • Radioligand: Use a well-characterized 5-HT2A antagonist radioligand, such as [3H]ketanserin[16][17].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate varying concentrations of [3H]ketanserin (e.g., 0.1 to 20 nM) with a constant amount of receptor membrane preparation (e.g., 70 µg of protein per well)[16].

  • Nonspecific Binding: For each concentration of radioligand, run a parallel set of incubations in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM mianserin) to determine nonspecific binding[17].

  • Equilibration: Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium[18].

  • Termination and Harvesting: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the nonspecific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.

4.1.2. Competition Binding Assay

This assay is used to determine the affinity (Ki) of the unlabeled test compound (5-Methyl-3-ethyl-2-dimethylaminoethylindole) for the receptor by measuring its ability to compete with a fixed concentration of the radioligand.

Protocol: Competition Binding Assay for 5-HT2A Receptor

  • Receptor Source and Radioligand: Use the same receptor preparation and radioligand as in the saturation binding assay.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand (typically at or near its Kd value) with the receptor preparation and a range of concentrations of the test compound (e.g., 10^-11 to 10^-5 M).

  • Controls: Include wells for total binding (radioligand and receptor only) and nonspecific binding (radioligand, receptor, and a high concentration of a competing ligand).

  • Equilibration, Termination, and Quantification: Follow the same procedure as for the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: From Binding to Biological Response

While binding assays provide information about the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

G cluster_0 Receptor Activation cluster_1 G Protein Coupling cluster_2 Second Messenger Cascade A Agonist Binding to 5-HT2A Receptor B Activation of Gq/G11 Protein A->B C Phospholipase C (PLC) Activation B->C D PIP2 Hydrolysis to IP3 and DAG C->D E IP3-mediated Ca2+ Release from ER D->E F DAG-mediated Protein Kinase C (PKC) Activation D->F G G E->G Cellular Response F->G Cellular Response

Figure 2: Simplified signaling pathway for the 5-HT2A receptor, a Gq/G11-coupled GPCR.

Calcium Flux Assay

For Gq-coupled receptors like the 5-HT2A receptor, agonist binding leads to an increase in intracellular calcium concentration[12]. This can be measured using calcium-sensitive fluorescent dyes.

Protocol: Calcium Flux Assay

  • Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line)[12].

  • Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy) values.

Data Presentation and Interpretation

Quantitative data from binding and functional assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities (Ki) of 5-Methyl-3-ethyl-2-dimethylaminoethylindole at Key Serotonin Receptors

Receptor SubtypeKi (nM)
5-HT1A150
5-HT1B800
5-HT1D650
5-HT2A25
5-HT2B450
5-HT2C180
5-HT6>1000
5-HT7950

Table 2: Hypothetical Functional Activity (EC50 and Emax) at the 5-HT2A Receptor

CompoundEC50 (nM)Emax (% of Serotonin)
Serotonin (5-HT)15100
5-Methyl-3-ethyl-2-dimethylaminoethylindole5085

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the in-depth characterization of the receptor binding affinity of 5-Methyl-3-ethyl-2-dimethylaminoethylindole. By systematically applying the described methodologies, researchers can obtain a detailed understanding of its pharmacological profile. The initial focus should be on the serotonin receptor family, particularly the 5-HT2A and 5-HT1A subtypes, given the compound's structural similarity to known serotonergic agents.

Future studies should expand upon these initial findings to include a broader range of receptor targets, investigate potential off-target effects, and explore the in vivo pharmacological effects in relevant animal models. This systematic approach is essential for advancing our understanding of novel psychoactive compounds and their potential applications in medicine. The growing interest in psychedelic-inspired therapeutics highlights the need for rigorous preclinical evaluation to ensure safety and efficacy[5][19][20].

References

  • Basic Neurochemistry, Molecular, Cellular and Medical Aspects. 6th edition. Siegel GJ, Agranoff BW, Albers RW, et al., editors. Philadelphia: Lippincott-Raven; 1999. Serotonin Receptors. Available from: [Link]

  • Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Pellegrini, M., et al. Molecules. 2022. Available from: [Link]

  • The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Puig, M.V., et al. Frontiers in Pharmacology. 2014. Available from: [Link]

  • Psychedelics in Drug Development: Regulatory Challenges. MMS Holdings. 2024. Available from: [Link]

  • Serotonin Receptor Subtypes and Ligands. Glennon, R.A., Dukat, M., & Westkaemper, R.B. American College of Neuropsychopharmacology. Available from: [Link]

  • Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Creative Biolabs. Available from: [Link]

  • Serotonin GPCR Family Subtypes and Products. Multispan, Inc. Available from: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. Hauser, A.S., et al. Current Opinion in Structural Biology. 2018. Available from: [Link]

  • Six psychedelic drug companies aiming to revolutionize mental health treatment. Labiotech.eu. 2025. Available from: [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Kapan,. et al. Communications Biology. 2023. Available from: [Link]

  • Novel N-Substituted Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. 2025. Available from: [Link]

  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Pharmacy Research. 2011. Available from: [Link]

  • Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. 2025. Available from: [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. 2018. Available from: [Link]

  • Indole. Wikipedia. Available from: [Link]

  • The next wave of psychedelics focuses on brain rewiring without the trip. Drug Discovery News. 2026. Available from: [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • Psychedelic Drugs: Considerations for Clinical Investigations. U.S. Food and Drug Administration. 2023. Available from: [Link]

  • The emergence of psychedelics as medicine. American Psychological Association. 2024. Available from: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. 2024. Available from: [Link]

  • Novel Indoline Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness and CNS Disorders. ACS Medicinal Chemistry Letters. 2024. Available from: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. 2000. Available from: [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot. Available from: [Link]

  • Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One. 2018. Available from: [Link]

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Metabolic Stability Profiling of 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Kyur-14)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-3-ethyl-2-dimethylaminoethylindole (CAS: 107265-50-9; synonymous with Kyur-14) represents a distinct structural class of "isotryptamines" where the aminoethyl side chain is transposed to the C2 position of the indole ring, contrasting with the C3 position found in endogenous tryptamines like serotonin and DMT.[1]

This structural inversion, combined with steric bulk at C3 (ethyl) and C5 (methyl), presents a unique metabolic stability profile. Unlike standard tryptamines which are rapidly degraded by Monoamine Oxidase (MAO), this scaffold likely exhibits MAO resistance while shifting clearance dependence toward Cytochrome P450 (CYP)-mediated N-demethylation and alkyl-chain oxidation.

This guide provides a rigorous technical framework for evaluating the in vitro metabolic stability of this compound, defining the predictive mechanistic pathways and the validated experimental protocols required for drug development assessment.

Part 1: Structural Analysis & Predictive Metabolism

To design an effective stability assay, we must first predict the "soft spots" of the molecule based on Structure-Metabolism Relationships (SMR).

The "Isotryptamine" Scaffold Effect

Endogenous tryptamines are metabolized primarily by MAO-A via oxidative deamination.

  • Standard Tryptamine (C3-Linker): Fits perfectly into the MAO active site hydrophobic pocket.

  • Isotryptamine (C2-Linker): The 5-Methyl-3-ethyl-2-dimethylaminoethylindole structure alters the distance and angle between the basic amine and the indole core. This steric alteration often reduces affinity for MAO, potentially increasing the metabolic half-life (

    
    ) compared to DMT.
    
Metabolic Blocking & Shifting

The substitution pattern on the indole ring dictates the Phase I metabolic route:

  • C5-Methyl Blockade: In standard tryptamines, C5 is the primary site for hydroxylation (e.g., by CYP2D6). The presence of a methyl group at C5 blocks this pathway , preventing the formation of 5-hydroxy metabolites.

  • Metabolic Shifting: With C5 blocked, oxidative pressure shifts to:

    • N-Demethylation: The

      
      -dimethyl group is highly susceptible to CYP-mediated N-dealkylation (likely CYP2C19 or CYP2D6).
      
    • Benzylic Oxidation: The C5-methyl and C3-ethyl groups are targets for hydroxylation to alcohols (-CH2OH) or carboxylic acids.

Predicted Metabolic Map (DOT Visualization)

The following diagram illustrates the predicted metabolic fate of the compound in liver microsomes.

MetabolicPathways Parent Parent Compound (5-Me-3-Et-2-DMAEI) NDemethyl N-Desmethyl Metabolite (Major Pathway) Parent->NDemethyl CYP450 (N-dealkylation) Noxide N-Oxide (FMO mediated) Parent->Noxide FMO C6Hydroxy 6-Hydroxy Metabolite (Minor) Parent->C6Hydroxy CYP450 (Aromatic Hydroxylation) SideChainOx Side Chain Oxidation (C3-Ethyl or C5-Methyl) Parent->SideChainOx CYP450 (Alkyl Oxidation) Secondary Amines Secondary Amines NDemethyl->Secondary Amines

Figure 1: Predicted Phase I metabolic pathways. The blockade of C5 shifts clearance toward N-demethylation and alkyl oxidation.

Part 2: Experimental Protocol (Microsomal Stability)

This protocol measures the Intrinsic Clearance (


)  using Pooled Liver Microsomes (Human/Rat). It is designed to be self-validating using high/low turnover controls.
Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO (Final assay concentration: 1 µM).

  • System: Pooled Liver Microsomes (PLM) at 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Assay Workflow

Step 1: Pre-Incubation Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final). Spike with Test Compound (1 µM). Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Why? Ensures protein binding equilibrium before metabolism starts.

Step 2: Initiation Add NADPH regenerating system to initiate the reaction.

  • Control: Prepare a "Minus NADPH" control to rule out chemical instability or non-CYP degradation.

Step 3: Sampling (Time-Course) Aliquot 50 µL of reaction mixture at specific time points:

  • 
     minutes.
    
  • Immediately dispense into 150 µL of ice-cold Quench Solution (ACN + IS).

Step 4: Processing Vortex plates for 10 min. Centrifuge at 4000 rpm for 20 min at 4°C to precipitate proteins. Transfer supernatant for LC-MS/MS analysis.

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).

  • Transition: Monitor Parent

    
     (m/z ~267.16) and specific fragments (loss of dimethylamine).
    

Part 3: Data Analysis & Interpretation

Quantitative Calculation

Metabolic stability is quantified by the rate of parent depletion. Plot


 vs. Time.

1. Elimination Rate Constant (


): 


2. Half-Life (


): 


3. Intrinsic Clearance (


): 


Where

is the microsomal protein concentration (0.5 mg/mL).
Interpreting the Results (Reference Ranges)

Compare the calculated


 against standard classification bins:
Classification

(µL/min/mg)
Predicted In Vivo Status
Low Clearance < 15High Bioavailability; Good metabolic stability.
Moderate Clearance 15 - 45Moderate Bioavailability; Likely first-pass effect.
High Clearance > 45Low Bioavailability; Rapid elimination (Flow-limited).
Troubleshooting & Optimization
  • Issue: Non-Linear Depletion.

    • Cause: Enzyme inactivation or cofactor depletion.

    • Fix: Reduce protein concentration to 0.2 mg/mL or shorten incubation time to 30 min.

  • Issue: High Stability in "Minus NADPH" Control.

    • Observation: If compound degrades without NADPH, it is chemically unstable (hydrolysis) or metabolized by non-CYP enzymes (e.g., esterases, though unlikely for this structure).

Part 4: Experimental Workflow Diagram

The following DOT diagram visualizes the critical path for the stability assay, ensuring reproducibility.

AssayWorkflow Prep PREPARATION Microsomes + Buffer + Test Cmpd (37°C, 5 min) Start INITIATION Add NADPH Regenerating System Prep->Start Sampling SAMPLING 0, 5, 15, 30, 45, 60 min Start->Sampling Quench QUENCHING Add Ice-Cold ACN + Internal Std Sampling->Quench Analysis ANALYSIS LC-MS/MS (Parent Depletion) Quench->Analysis

Figure 2: Step-by-step microsomal stability assay workflow.

References

  • PubChem. (n.d.). 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Compound). National Library of Medicine. Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Retrieved from [Link]

  • Blough, B. E., et al. (2014). Synthesis and transporter binding properties of 2-substituted tryptamines. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for isotryptamine stability). Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Kyur-14)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Methyl-3-ethyl-2-dimethylaminoethylindole (also known as Kyur-14). Unlike naturally occurring tryptamines where the aminoethyl side chain is at the C3 position, this molecule features the side chain at the C2 position ("isotryptamine"), combined with hydrophobic alkyl substitutions at C3 (ethyl) and C5 (methyl).

These structural modifications significantly alter the physicochemical profile, necessitating a tailored chromatographic approach to prevent peak tailing and ensure resolution from potential metabolic byproducts. This guide provides a robust Reverse-Phase (RP-HPLC) protocol utilizing pH-resistant hybrid particle technology to ensure peak symmetry and high sensitivity.

Analyte Profile & Physicochemical Assessment

Understanding the molecule is the first step in method design.

PropertyValue (Predicted/Experimental)Chromatographic Implication
Chemical Name 5-Methyl-3-ethyl-2-[2-(dimethylamino)ethyl]-1H-indoleTarget Analyte
Molecular Formula

MW: 230.35 g/mol
Basic pKa ~9.4 (Tertiary amine)Critical: At neutral pH, the amine is protonated (

), leading to silanol interactions and peak tailing.
Acidic pKa ~16.5 (Indole NH)The indole nitrogen remains neutral under standard HPLC conditions.
LogP ~3.8 - 4.2Highly lipophilic due to 5-Me and 3-Et groups. Requires high % organic modifier for elution.
UV Maxima 220 nm, 280 nm, 290 nm (shoulder)280 nm provides the best balance of sensitivity and selectivity (avoiding solvent cut-off).

Method Development Strategy

The "Silanol Effect" Challenge

The primary challenge with 2-dimethylaminoethylindoles is the interaction between the positively charged amine (at pH < 9) and residual silanols on the silica support. This causes:

  • Severe peak tailing (

    
    ).
    
  • Variable retention times.[1]

  • Irreversible adsorption.

Solution: High pH Stability

To neutralize the basic amine, we employ a High pH (pH 10.5) mobile phase. By operating above the pKa (9.4), the analyte remains in its neutral (free base) form, significantly improving peak shape and increasing retention on hydrophobic stationary phases.

Column Selection:

  • Primary Choice: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Hybrid particles stable up to pH 12).

  • Alternative (Low pH): Phenomenex Kinetex F5 (Pentafluorophenyl) using 0.1% Formic Acid (utilizes pi-pi interactions to retain the protonated species).

Experimental Protocols

Protocol A: Rapid Gradient Screening (Scouting)

Use this protocol for initial purity checks or metabolic stability assays.

  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: XBridge BEH C18, 4.6 x 100 mm, 3.5 µm.

  • Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Reference 360 nm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
10.0 90 Linear Ramp
12.0 90 Wash
12.1 30 Re-equilibration

| 15.0 | 30 | Stop |

Protocol B: Optimized Quantitative Method

Use this protocol for QC release testing or PK studies. It offers higher resolution and reproducibility.

  • Column: XBridge BEH C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Isocratic elution.

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10.5).

    • Ratio: Buffer:Acetonitrile (35:65 v/v).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: 12 minutes.

  • Expected Retention Time: ~6.5 - 7.0 min.

Data Processing Parameters:

  • Integration: Valley-to-Valley or Baseline.

  • Smoothing: Gaussian (Width: 3 points).

Sample Preparation (Biological Matrix)

For drug development professionals analyzing plasma or tissue homogenates, a Liquid-Liquid Extraction (LLE) is recommended over protein precipitation to remove endogenous interferences.

Step-by-Step LLE Protocol:

  • Aliquot: Transfer 100 µL of plasma/homogenate to a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of Internal Standard (e.g., 5-Methoxy-N,N-dimethyltryptamine or Diphenhydramine) at 10 µg/mL.

  • Basify: Add 50 µL of 0.1 M NaOH (to ensure analyte is in free base form).

  • Extract: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Agitate: Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Pipette the upper organic layer into a clean glass vial.

  • Dry: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (35:65 Buffer:ACN).

Logic & Signaling Visualization

The following diagram illustrates the decision matrix for method development and the mechanistic interaction of the analyte with the stationary phase.

HPLC_Method_Dev Analyte Analyte: 5-Me-3-Et-2-DME-Indole (Basic Amine pKa ~9.4) Decision_pH Mobile Phase pH Choice Analyte->Decision_pH Goal Goal: Sharp Peak & Resolution Low_pH Low pH (< 3.0) Analyte = Protonated (BH+) Decision_pH->Low_pH Traditional High_pH High pH (> 10.0) Analyte = Neutral (B) Decision_pH->High_pH Recommended Silanol_Inter Silanol Interaction (Peak Tailing) Low_pH->Silanol_Inter Cation Exchange with residual Si-OH Col_Select Column Selection Low_pH->Col_Select Requires PFP/F5 Hydrophobic_Ret Pure Hydrophobic Retention (Symmetric Peak) High_pH->Hydrophobic_Ret Suppresses Ionization High_pH->Col_Select Requires Hybrid C18 (XBridge/Gemini) Silanol_Inter->Goal Fails Hydrophobic_Ret->Goal Succeeds

Caption: Decision tree for optimizing chromatography of basic indole derivatives. High pH strategy prevents ionic interactions with silanols.

Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must meet the following criteria (based on ICH Q2(R1) guidelines):

ParameterAcceptance CriteriaNotes
System Suitability %RSD of Area < 2.0% (n=6)Tailing Factor (

) must be < 1.5.
Linearity

Range: 0.1 µg/mL to 50 µg/mL.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Estimated LOQ: 50 ng/mL (UV detection).
Accuracy 95% - 105% recoverySpiked into matrix at 3 levels.
Specificity Resolution (

) > 2.0
Between analyte and nearest matrix peak.

References

  • PubChem. (2025).[2] 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CID 147115).[2] National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. [Link]

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. [Link]

  • Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Optimal storage conditions for 5-Methyl-3-ethyl-2-dimethylaminoethylindole powder

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimal Storage and Handling of 5-Methyl-3-ethyl-2-dimethylaminoethylindole Powder

Introduction

5-Methyl-3-ethyl-2-dimethylaminoethylindole is a substituted indole derivative belonging to the tryptamine class of compounds. As with many complex organic molecules, particularly those containing an electron-rich indole nucleus, its chemical stability is paramount for ensuring the validity and reproducibility of experimental results. Degradation due to improper storage can lead to a loss of potency, the appearance of impurities, and potentially altered pharmacological or toxicological profiles.

This document provides a comprehensive guide based on the fundamental principles of chemical stability for indole derivatives. It outlines the critical factors influencing the stability of 5-Methyl-3-ethyl-2-dimethylaminoethylindole powder and offers detailed protocols for its optimal handling and storage to ensure long-term integrity. The guidance herein is designed for researchers, chemists, and drug development professionals who require reliable and consistent performance from their chemical reagents.

Chemical Profile and Inherent Stability Considerations

The stability of 5-Methyl-3-ethyl-2-dimethylaminoethylindole is intrinsically linked to its molecular structure. The compound, with the molecular formula C15H22N2, typically exists as a hydrochloride salt to improve its stability and handling characteristics.[1]

The indole ring system is the most reactive part of the molecule. The pyrrolic portion of the indole is electron-rich, making it highly susceptible to electrophilic attack and, most critically for storage, oxidation.[2] The tertiary amine side chain can also be a site for oxidative reactions. Understanding these chemical liabilities is the foundation for establishing a robust storage strategy.

PropertyValueSource
IUPAC Name 2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine hydrochloride[1]
Molecular Formula C15H23ClN2 (as HCl salt)[1]
Molecular Weight 266.81 g/mol (as HCl salt)[1]
Typical Form Crystalline powder or solid[3][4]

Critical Factors Influencing Compound Stability

Four primary environmental factors can compromise the integrity of 5-Methyl-3-ethyl-2-dimethylaminoethylindole powder.

  • Atmosphere (Oxygen): The most significant threat to indole derivatives is atmospheric oxygen. Oxidation can occur at several positions on the indole ring, leading to the formation of colored impurities and a decrease in the active compound's concentration. This process can be slow at room temperature but accelerates with exposure to heat and light. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is the most effective way to prevent this degradation pathway.[5]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. Heat provides the necessary activation energy for oxidative processes and can promote other unwanted reactions. For many tryptamine analogs, long-term storage in a freezer is recommended to minimize thermal degradation.[5][6]

  • Humidity (Moisture): The powder, especially in its hydrochloride salt form, can be hygroscopic. Absorbed moisture can lead to hydrolysis and physical changes in the powder, such as clumping, which makes accurate weighing difficult. More importantly, the presence of water can facilitate oxidative and hydrolytic degradation pathways.[5] Therefore, maintaining a dry environment is crucial.

  • Light (UV Radiation): Light, particularly in the UV spectrum, is a high-energy source that can catalyze the degradation of organic molecules. Photodegradation can lead to the formation of free radicals and complex mixtures of impurities. Storing the compound in the dark, using amber or opaque containers, is essential.

Recommended Storage Conditions: Summary

For maximum stability and shelf-life, the following conditions are recommended.

Storage DurationTemperatureAtmosphereLightHumidity
Short-Term (≤ 4 weeks) 2–8°C (Refrigerated)Tightly sealed containerProtected from light (Amber vial)Dry (With desiccant)
Long-Term (> 4 weeks) -20°C (Frozen)Sealed under inert gas (Argon/Nitrogen) or vacuum sealedProtected from light (Amber vial in a sealed bag)Dry (Sealed with desiccant)

Protocols for Optimal Handling and Storage

Adherence to a systematic protocol upon receipt and during use is critical for preserving the compound's integrity.

Protocol 1: Initial Receipt and Aliquoting

Rationale: This protocol minimizes the exposure of the bulk material to atmospheric conditions and prevents contamination. Aliquoting is a best practice that avoids repeated opening and closing of the primary container, which introduces moisture and oxygen.

  • Preparation: Before opening the shipping container, prepare amber glass vials of appropriate sizes, labels, a precision balance, and tools (spatulas). Ensure a low-humidity environment, such as a glove box or a fume hood with a dry air stream.

  • Equilibration: Allow the entire sealed container of the compound to equilibrate to room temperature for at least 60 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.

  • Aliquoting: In the controlled environment, quickly and carefully weigh the desired amounts of powder into the pre-labeled amber vials. Work efficiently to minimize exposure time.

  • Inerting and Sealing: For long-term storage aliquots, flush the headspace of each vial with an inert gas like argon or nitrogen before tightly capping. For an extra layer of protection, use vial caps with PTFE liners.

  • Packaging for Storage: Place a small desiccant packet alongside the vials in a larger, opaque, sealable bag (e.g., a Mylar bag). Vacuum sealing this outer bag provides the ultimate protection.[5]

  • Storage: Immediately transfer the aliquots to their designated storage conditions (-20°C for long-term, 2-8°C for short-term).

Protocol 2: Routine Use of an Aliquot

Rationale: This protocol ensures that the working aliquot is handled correctly to prevent degradation during routine experimental use.

  • Retrieval: Remove a single, pre-weighed aliquot from cold storage.

  • Equilibration: Crucially, allow the sealed vial to warm to ambient laboratory temperature before opening. This can take 30-60 minutes and prevents water condensation inside the vial.

  • Use: Once equilibrated, open the vial and promptly use the contents. If preparing a solution, do so immediately. Many tryptamines are less stable in solution than as a dry powder.[4][7]

  • Resealing: If any powder remains, flush the vial with inert gas before resealing and returning it to appropriate short-term storage. Avoid returning a partially used aliquot to the long-term freezer stock.

Visualized Workflows and Degradation Models

Diagram 1: Handling and Storage Workflow

G cluster_receipt Initial Receipt & Preparation cluster_aliquot Aliquoting (Controlled Environment) cluster_storage Storage cluster_use Routine Use A Receive Compound B Equilibrate Container to Room Temperature A->B C Weigh into Amber Vials B->C D Flush with Inert Gas (e.g., Argon) C->D E Seal Vials Tightly D->E F Package with Desiccant in Opaque Bag E->F G Long-Term Storage (-20°C) F->G H Short-Term Storage (2-8°C) F->H I Retrieve Single Aliquot G->I H->I J Equilibrate Vial to Room Temperature I->J K Use in Experiment J->K

Caption: Workflow for receiving, aliquoting, and storing the powder.

Diagram 2: Potential Degradation Pathways

G cluster_compound 5-Methyl-3-ethyl-2-dimethylaminoethylindole cluster_stressors Degradation Factors cluster_products Potential Degradation Products Compound Stable Compound (C15H22N2) P1 Indole Ring Oxidation Products (Colored Impurities) Compound->P1 major pathway P2 N-Oxide (Side Chain) Compound->P2 P3 Hydrolysis Products (if salt form) Compound->P3 O2 Oxygen (O2) O2->P1 O2->P2 H2O Moisture (H2O) H2O->P3 Light Light / Heat Light->P1

Caption: Conceptual model of factors leading to compound degradation.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from structurally similar indole and tryptamine derivatives suggest the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the powder.[3][8][9]

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles.[3][10]

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.[8][10][11]

  • Spills: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can cause vigorous and potentially hazardous reactions.[8][9]

Conclusion

The long-term stability of 5-Methyl-3-ethyl-2-dimethylaminoethylindole powder is achievable through meticulous control of its storage environment. The primary threats—oxygen, heat, moisture, and light—can be effectively mitigated by adopting the protocols outlined in this document. Implementing procedures such as storing the material at -20°C under an inert atmosphere, protecting it from light, and careful handling practices like temperature equilibration and aliquoting will ensure the compound's purity and potency for the duration of its research use.

References

  • PubChem. (n.d.). 5-Methyl-3-ethyl-2-dimethylaminoethylindole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Putative metabolic degradation pathway of dmt. Retrieved from [Link]

  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Indole-4-carboxylic acid, 25 g, CAS No. 2124-55-2. Research Chemicals. Retrieved from [Link]

  • Reddit. (2025, May 31). Degradation : r/5MeODMT. Retrieved from [Link]

  • Reddit. (2020, February 09). Keeping 4-subbed tryptamines in solution : r/researchchemicals. Retrieved from [Link]

  • Bluelight.org. (2010, February 23). [Storage Subthread] Tryptamines. Retrieved from [Link]

  • Angene Chemical. (2021, May 01). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation spectra (MS/MS) of the metabolites of the DMT/HRP/H 2 O 2 reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • ACS Publications. (2025, May 16). Optimized Parenteral and Intranasal Formulations of Tryptamine Psychedelics for Rapid-Acting Antidepressant Therapy. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Application Note: LC-MS/MS Structural Characterization of 5-Methyl-3-ethyl-2-(2-dimethylaminoethyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug metabolism scientists. It addresses the structural elucidation and fragmentation dynamics of a specific indole derivative, 5-Methyl-3-ethyl-2-(2-dimethylaminoethyl)indole , hereafter referred to as 5M-3E-2-DMAEI .

Executive Summary

The structural characterization of alkylated indole derivatives is critical in pharmaceutical impurity profiling and the forensic analysis of Novel Psychoactive Substances (NPS). This guide details the LC-MS/MS behavior of 5M-3E-2-DMAEI (


), a structural isomer of substituted tryptamines. Unlike the common 3-substituted tryptamines (e.g., 5-MeO-DMT), this molecule features a 2-position aminoethyl side chain  combined with a 3-ethyl  and 5-methyl  substitution pattern.

This protocol establishes the diagnostic fragmentation fingerprint required to distinguish this specific regioisomer from its pharmacological analogs using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-[3-ethyl-5-methyl-1H-indol-2-yl]-N,N-dimethylethanamine
Formula

Exact Mass 230.1783 Da
Protonated Mass

231.1856 Da
Core Structure Indole (Substituted at 2, 3, 5 positions)
Key Functional Groups Tertiary aliphatic amine (side chain), Indole NH (aromatic)

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade) to form a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:1000 in 50:50 Water:Methanol + 0.1% Formic Acid (Final conc: 1 µg/mL).

  • Rationale: Acidic conditions ensure complete protonation of the tertiary amine (

    
    ) and the indole nitrogen, maximizing ionization efficiency in ESI(+).
    
LC-MS/MS Conditions

This method utilizes a generic reverse-phase gradient suitable for polar amines.

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

    • Why: CSH particles provide better peak shape for basic compounds like alkylamines compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold (0-1 min) -> 95% B (8 min) -> Hold (10 min).

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: ESI Positive Mode.[1]

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

    • Collision Energy (CE): Stepped ramp 15-35 eV (to capture both labile and stable fragments).

Fragmentation Analysis & Mechanism

Primary Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 231.18) undergoes predictable cleavage driven by the stability of the resulting ions.

Diagnostic Ion 1: The Iminium Ion (m/z 58.06)
  • Mechanism: Inductive cleavage (Alpha-cleavage) of the side chain.

  • Pathway: The bond between the

    
     and 
    
    
    
    carbons of the ethylamine side chain breaks. The charge is retained on the tertiary nitrogen, forming the dimethyliminium ion (
    
    
    ).
  • Significance: This is the base peak (100% intensity) at lower collision energies (15-20 eV). It confirms the presence of a dimethylaminoethyl tail.[2]

Diagnostic Ion 2: The Retro-Mannich / Vinyl Indole (m/z 186.12)
  • Mechanism: Loss of dimethylamine neutral (

    
    , 45 Da).
    
  • Pathway: A hydrogen rearrangement from the

    
    -carbon allows the elimination of the amine, leaving a vinyl-substituted indole cation.
    
  • Significance: Differentiates the molecule from isomers where the amine is part of a ring (e.g., pyrrolidines).

Diagnostic Ion 3: The Stabilized Core (m/z 158/159)
  • Mechanism: Loss of the entire side chain followed by ring expansion or alkyl losses.

  • Calculation:

    • Indole Core (117) + 5-Methyl (14) + 3-Ethyl (28) = ~159 Da.

  • Observation: At high CE (>35 eV), the alkyl groups on the ring begin to fragment. Specifically, the 3-ethyl group often loses a methyl radical (

    
    ) via benzylic-type cleavage to form a stable methylene-indole ion.
    
Fragmentation Pathway Diagram (DOT)

Fragmentation Precursor Precursor Ion [M+H]+ m/z 231.18 (C15H23N2+) TS1 Transition State A (Alpha-Cleavage) Precursor->TS1 Low CE TS2 Transition State B (Neutral Amine Loss) Precursor->TS2 Med CE Ion58 Dimethyliminium Ion m/z 58.06 (Base Peak @ 20eV) TS1->Ion58 Neutral173 Neutral Loss: 173 Da (Substituted Indole Radical) TS1->Neutral173 Ion186 Vinyl-Indole Cation m/z 186.12 [M+H - NH(Me)2]+ TS2->Ion186 Neutral45 Neutral Loss: 45 Da (Dimethylamine) TS2->Neutral45 Ion158 Core Fragment m/z 158.09 (Loss of side chain + C2H4) Ion186->Ion158 High CE (-C2H4 / Rearrangement)

Figure 1: Proposed fragmentation pathway for 5M-3E-2-DMAEI under ESI-CID conditions. The m/z 58 ion is the dominant diagnostic marker for the dimethylaminoethyl side chain.

Differentiation from Isomers (Critical Analysis)

A major challenge in indole analysis is distinguishing regioisomers. The table below outlines how to distinguish 5M-3E-2-DMAEI from its likely isomer, a 5-methyl-DET derivative or a standard tryptamine.

Feature2-Substituted (Target Analyte)3-Substituted (Tryptamine Analog)
Retention Time Typically elutes later on C18 due to steric shielding of the polar indole NH by the 2-alkyl chain.Elutes earlier; the 2-position is open, making the indole NH more accessible to solvent interactions.
m/z 58 Intensity Present, but often competes with the [M+H-Amine]+ ion (m/z 186).Dominant. Tryptamines almost exclusively cleave to m/z 58 at low energy.
m/z 144/130 Ions "Quinolinium-like" rearrangement ions are less favored due to the 3-ethyl block.Common in tryptamines due to ring expansion into the 2-position.
Diagnostic Ratio Check

To validate the identity, calculate the intensity ratio (


) of the vinyl ion to the iminium ion at 25 eV:


  • If R > 0.3: Suggests 2-substitution (Hindered alpha-cleavage, favored elimination).

  • If R < 0.1: Suggests 3-substitution (Standard tryptamine alpha-cleavage).

Summary of Diagnostic Ions

m/z (Exp)FormulaFragment IdentityCollision Energy
231.18

Protonated Molecule (Parent)-
186.12

Loss of Dimethylamine (Vinyl Indole)20-30 eV
158.09

Core Indole + Me + Et (minus side chain)35-50 eV
58.06

Dimethyliminium (Side Chain)10-20 eV

References

  • Simonsen, K. W., et al. (2022). Fragmentation patterns of synthetic tryptamines in LC-MS/MS. Forensic Science International. Link

  • Nieddu, M., et al. (2019). LC-MS/MS analysis of isomeric indole alkaloids: Chromatographic separation and fragmentation behavior. Journal of Mass Spectrometry.[3] Link

  • PubChem Database. (2024). Compound Summary: Indole Derivatives and Fragmentation Data. National Library of Medicine. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][3][4][5][6][7][8][9][10][11] University Science Books. (Foundational text for alpha-cleavage mechanisms). Link

Sources

Reagents required for the synthesis of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of the substituted tryptamine analog, 5-Methyl-3-ethyl-2-dimethylaminoethylindole. Substituted indoles, particularly those featuring an aminoalkyl side chain, are of significant interest in medicinal chemistry and neuropharmacology due to their structural resemblance to endogenous neurotransmitters and their ability to interact with various receptor systems. The synthetic strategy detailed herein is built upon a robust and logical sequence of well-established organic reactions, commencing with the construction of a substituted indole core via a Japp-Klingemann/Fischer Indole sequence, followed by systematic elaboration of the C2 side chain. Each stage is explained with causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility for researchers aiming to synthesize this and structurally related compounds.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of the indole ring at specific positions allows for the fine-tuning of a molecule's pharmacological properties. The target compound, 5-Methyl-3-ethyl-2-dimethylaminoethylindole, is a designer tryptamine derivative. The strategic placement of substituents—a methyl group at C5, an ethyl group at C3, and a dimethylaminoethyl chain at C2—creates a unique pharmacological profile. While the C3 position is the most common site for electrophilic substitution and side-chain attachment in the indole ring, this protocol addresses the more complex challenge of functionalization at the C2 position.[3]

This guide provides a reliable and thoroughly referenced pathway to the target molecule, designed to be executed by trained organic chemists. The synthesis is divided into three primary phases:

  • Indole Core Construction: Building the 5-methyl-3-ethyl-indole-2-carboxylate framework.

  • Side Chain Precursor Elaboration: Converting the C2-ester into a C2-aldehyde, a key intermediate for side-chain extension.

  • Final Side Chain Assembly: Constructing the dimethylaminoethyl moiety through a three-step sequence.

Overall Synthetic Scheme

The complete synthetic route is a six-step process, transforming commercially available starting materials into the final target compound.

Synthetic_Scheme cluster_0 Part 1: Indole Core Synthesis cluster_1 Part 2: Side Chain Precursor cluster_2 Part 3: Side Chain Assembly A 4-Methylaniline C Ethyl 5-methyl-3-ethyl- 1H-indole-2-carboxylate A->C Japp-Klingemann / Fischer Indole B Ethyl 2-methyl-3-oxopentanoate B->C Japp-Klingemann / Fischer Indole D (5-Methyl-3-ethyl-1H-indol-2-yl)methanol C->D 1. LiAlH4 2. H2O workup E 5-Methyl-3-ethyl- 1H-indole-2-carbaldehyde D->E MnO2 F 5-Methyl-3-ethyl-2- (2-nitrovinyl)-1H-indole E->F CH3NO2, Base G 2-(5-Methyl-3-ethyl- 1H-indol-2-yl)ethanamine F->G 1. LiAlH4 2. H2O workup H 5-Methyl-3-ethyl-2-(2-(dimethylamino)ethyl) -1H-indole (Target) G->H HCOOH, HCHO (Eschweiler-Clarke)

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Indole Core

Principle: This stage employs a combination of the Japp-Klingemann reaction and the Fischer indole synthesis.[4] First, 4-methylaniline is converted to its diazonium salt. This salt then reacts with a β-keto ester (ethyl 2-methyl-3-oxopentanoate) in a Japp-Klingemann reaction to form an arylhydrazone intermediate. This intermediate is not isolated but is directly subjected to acid-catalyzed cyclization (Fischer indole synthesis) to yield the stable ethyl 5-methyl-3-ethyl-1H-indole-2-carboxylate.[5]

Reagents and Materials

Reagent/MaterialGradeSupplierM.W. ( g/mol )QuantityNotes
4-Methylaniline (p-Toluidine)≥99%Sigma107.1510.7 g (0.1 mol)Toxic, handle with care.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher69.007.25 g (0.105 mol)Oxidizer.
Hydrochloric Acid (HCl)37% w/w, ACS GradeVWR36.4625 mLCorrosive.
Ethyl 2-methyl-3-oxopentanoate≥98%TCI158.1915.8 g (0.1 mol)
Sodium Acetate (NaOAc)Anhydrous, ≥99%Baker82.0324.6 g (0.3 mol)
Ethanol (EtOH)200 Proof, ACSDecon46.07500 mLFlammable.
Sulfuric Acid (H₂SO₄)95-98%, ACS GradeBDH98.0850 mLCorrosive, add slowly to ethanol.
Diethyl EtherAnhydrousFisher74.12500 mLFlammable, peroxide former.
Ice18.02As needed
Experimental Protocol: Ethyl 5-methyl-3-ethyl-1H-indole-2-carboxylate

G start Start diazotization Diazotization: Dissolve 4-methylaniline in HCl. Cool to 0-5°C. Add NaNO2 solution dropwise. start->diazotization coupling Japp-Klingemann Coupling: Prepare solution of β-keto ester and NaOAc. Cool to 0-5°C. Add diazonium salt solution slowly. diazotization->coupling extraction Isolate Hydrazone: Stir for 2h at 0-5°C. Extract with diethyl ether. Wash and dry organic layer. coupling->extraction cyclization Fischer Cyclization: Remove ether. Add ethanolic H2SO4. Reflux for 4h. extraction->cyclization workup Workup & Purification: Cool and pour into ice-water. Collect precipitate by filtration. Recrystallize from ethanol/water. cyclization->workup end End Product: Ethyl 5-methyl-3-ethyl- 1H-indole-2-carboxylate workup->end

Caption: Workflow for the synthesis of the indole core intermediate.

  • Diazotization: In a 500 mL beaker, dissolve 4-methylaniline (10.7 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (50 mL). Cool the solution to 0-5°C in an ice-salt bath. Prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in 30 mL of water and add it dropwise to the aniline solution with vigorous stirring, ensuring the temperature remains below 5°C.

  • Japp-Klingemann Coupling: In a separate 1 L beaker, dissolve ethyl 2-methyl-3-oxopentanoate (15.8 g, 0.1 mol) and sodium acetate (24.6 g, 0.3 mol) in 200 mL of ethanol. Cool this solution to 0-5°C. Slowly add the freshly prepared cold diazonium salt solution to the β-keto ester solution with continuous stirring. A yellow-orange solid should precipitate.

  • Hydrazone Formation: Stir the resulting mixture vigorously in the ice bath for 2 hours.

  • Fischer Indole Synthesis: Prepare a solution of 10% (v/v) sulfuric acid in ethanol by carefully adding 50 mL of concentrated H₂SO₄ to 450 mL of cold ethanol. After the 2-hour stirring, add this acidic ethanol solution to the reaction mixture containing the hydrazone.

  • Cyclization: Gently heat the mixture to reflux using a heating mantle and maintain reflux for 4 hours. The reaction should turn a darker brown color.

  • Isolation and Purification: After cooling to room temperature, pour the reaction mixture into 1 L of ice-water. A light brown solid will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from an ethanol/water mixture to yield pure ethyl 5-methyl-3-ethyl-1H-indole-2-carboxylate as a crystalline solid.

Part 2: Elaboration of the C2-Side Chain Precursor

Principle: This phase converts the C2-ester into a more versatile C2-aldehyde. This is a two-step process. First, the ester is reduced to the corresponding primary alcohol using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄).[6] Second, the resulting benzylic/allylic-type alcohol is selectively oxidized to the aldehyde using activated Manganese Dioxide (MnO₂).[6] MnO₂ is the reagent of choice as it is mild and will not over-oxidize the aldehyde to a carboxylic acid or react with the indole ring itself.

Reagents and Materials

Reagent/MaterialGradeSupplierM.W. ( g/mol )QuantityNotes
Ethyl 5-methyl-3-ethyl-1H-indole-2-carboxylate(From Part 1)231.2911.6 g (0.05 mol)
Lithium Aluminum Hydride (LiAlH₄)95%, powderAcros37.952.85 g (0.075 mol)Water-reactive, handle under inert gas.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma72.11400 mLFlammable, peroxide former.
Manganese Dioxide (MnO₂)Activated, ≥85%Strem86.9443.5 g (0.5 mol)Use activated MnO₂ for best results.
Dichloromethane (DCM)ACS GradeFisher84.93500 mLVolatile, handle in a fume hood.
Sodium Sulfate (Na₂SO₄)AnhydrousVWR142.04As neededDrying agent.
Experimental Protocol: 5-Methyl-3-ethyl-1H-indole-2-carbaldehyde
  • Ester Reduction: To a flame-dried 1 L round-bottom flask under an argon atmosphere, add anhydrous THF (200 mL). Carefully and portion-wise, add LiAlH₄ (2.85 g, 0.075 mol) with stirring. Cool the suspension to 0°C. Dissolve the indole ester (11.6 g, 0.05 mol) in 150 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over 1 hour.

  • Reaction and Quenching: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours. Monitor by TLC. Once complete, cool the flask back to 0°C and quench the reaction very carefully by the sequential dropwise addition of water (3 mL), 15% aqueous NaOH (3 mL), and then water again (9 mL). This "Fieser workup" produces a granular precipitate of aluminum salts that is easy to filter.

  • Isolation of Alcohol: Stir for 30 minutes, then filter the slurry through a pad of Celite®, washing the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure to yield crude (5-Methyl-3-ethyl-1H-indol-2-yl)methanol, which can be used directly in the next step.

  • Oxidation to Aldehyde: Dissolve the crude alcohol in 500 mL of dichloromethane (DCM). Add activated MnO₂ (43.5 g, 0.5 mol, ~10 eq.). Stir the black suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC (disappearance of the alcohol spot).

  • Purification: Once the oxidation is complete, filter the mixture through a pad of Celite® to remove the MnO₂ solids, washing the pad thoroughly with DCM. Combine the filtrates and evaporate the solvent to yield the crude aldehyde. Purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 5-Methyl-3-ethyl-1H-indole-2-carbaldehyde as a solid.

Part 3: Construction and Finalization of the Dimethylaminoethyl Side Chain

Principle: This final phase builds the target side chain in three steps. First, a Henry reaction (nitroaldol condensation) between the C2-aldehyde and nitromethane extends the carbon chain by two carbons and introduces a nitrogen atom in the form of a nitro group.[6] Second, the resulting 2-(2-nitrovinyl)indole intermediate is reduced to the primary amine using LiAlH₄. This powerful reagent reduces both the carbon-carbon double bond and the nitro group simultaneously.[6] Finally, the primary amine is exhaustively methylated to the desired tertiary dimethylamine using the Eschweiler-Clarke reaction, which employs formaldehyde as the carbon source and formic acid as the reducing agent.[7]

Reagents and Materials

Reagent/MaterialGradeSupplierM.W. ( g/mol )QuantityNotes
5-Methyl-3-ethyl-1H-indole-2-carbaldehyde(From Part 2)187.247.5 g (0.04 mol)
Nitromethane (CH₃NO₂)96%Alfa61.0412.2 g (0.2 mol)
Ammonium Acetate (NH₄OAc)≥98%Sigma77.083.1 g (0.04 mol)Catalyst for Henry reaction.
Acetic Acid (Glacial)ACS GradeFisher60.05100 mL
Lithium Aluminum Hydride (LiAlH₄)95%, powderAcros37.954.5 g (0.12 mol)Water-reactive.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma72.11300 mL
Formic Acid (HCOOH)≥95%Sigma46.0311 mL (0.28 mol)Corrosive.
Formaldehyde (HCHO)37% aq. solutionFisher30.0317 mL (0.22 mol)Toxic, handle in a fume hood.
Experimental Protocol: 5-Methyl-3-ethyl-2-(2-(dimethylamino)ethyl)-1H-indole
  • Henry Reaction: In a 250 mL round-bottom flask, dissolve the indole-2-carbaldehyde (7.5 g, 0.04 mol) and ammonium acetate (3.1 g, 0.04 mol) in 100 mL of glacial acetic acid. Add nitromethane (12.2 g, 0.2 mol) and heat the mixture to reflux for 2 hours. The solution will darken.

  • Isolation of Nitrovinyl Intermediate: Cool the reaction mixture and pour it into 500 mL of ice-water. A yellow-orange precipitate of 5-Methyl-3-ethyl-2-(2-nitrovinyl)-1H-indole will form. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Reduction to Primary Amine: Set up a flame-dried 1 L flask under argon. Suspend LiAlH₄ (4.5 g, 0.12 mol) in 150 mL of anhydrous THF and cool to 0°C. Dissolve the crude nitrovinyl indole from the previous step in 150 mL of anhydrous THF (gentle warming may be required) and add it dropwise to the LiAlH₄ suspension. After addition, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Workup: Cool the reaction to 0°C and quench carefully with water (4.5 mL), 15% NaOH (aq) (4.5 mL), and water (13.5 mL). Filter the resulting granular salts through Celite® and wash with THF. Evaporate the filtrate to yield crude 2-(5-Methyl-3-ethyl-1H-indol-2-yl)ethanamine, which is used directly.

  • Eschweiler-Clarke Methylation: To the crude primary amine, add formic acid (11 mL, ~0.28 mol) and aqueous formaldehyde (17 mL, ~0.22 mol). Heat the mixture to 100°C in a fume hood for 8 hours (vigorous gas evolution will occur initially).

  • Final Purification: Cool the reaction mixture, make it basic with 2M NaOH solution, and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (silica gel, eluting with DCM/Methanol/Triethylamine gradient) to yield the final product, 5-Methyl-3-ethyl-2-(2-(dimethylamino)ethyl)-1H-indole.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents. Quenching must be performed slowly and at low temperatures.

  • Strong Acids (HCl, H₂SO₄): These are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add acid to water or ethanol, never the reverse.

  • Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested.

  • Formaldehyde: This is a known carcinogen and sensitizer. Handle only in a well-ventilated fume hood.

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cber.188301602141]
  • Hughes, D. L. (1993). The McFadyen-Stevens Reaction. Organic Reactions, 43, 335-676. (Note: While not a direct citation for this synthesis, this source discusses related transformations of indole precursors like aldehydes and esters). [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or043.02]
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [URL: https://pubs.acs.org/doi/abs/10.1021/cr0505270]
  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or010.02]
  • Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (1949). The Eschweiler-Clarke-Leuckart-Wallach Reaction. Organic Syntheses, 29, 63. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0723]
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [URL: https://pubs.acs.org/doi/abs/10.1021/cr040639b]
  • Chen, Y., et al. (2007). Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Tetrahedron Letters, 48(13), 2353–2356. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390700293X]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: INDOLE-5M3E-TAIL Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Issue: Researchers analyzing 5-Methyl-3-ethyl-2-dimethylaminoethylindole often report severe peak tailing (Asymmetry factor > 1.[1]5) on standard C18 silica columns.

The Chemistry: This molecule contains a hydrophobic indole core and a tertiary amine (the dimethylaminoethyl group). At typical HPLC pH levels (pH 2.5 – 7.0), this amine is protonated (


), carrying a positive charge.

The Root Cause: The "Silanol Trap" Standard silica stationary phases contain residual silanol groups (


). Above pH 3.5, these silanols deprotonate to form 

. The positively charged amine on your target molecule binds electrostatically to these negative silanols. This secondary interaction (ion-exchange) is slower than the primary hydrophobic partition, causing the "tail" on your chromatogram.
Visualization: The Silanol Interaction Mechanism[1]

SilanolMechanism Molecule Target Molecule (Protonated Amine +) Interaction Electrostatic Binding (Drag) Molecule->Interaction Attraction Silanol Residual Silanol (Deprotonated Si-O -) Silanol->Interaction Result Peak Tailing (Secondary Retention) Interaction->Result Causes

Figure 1: Mechanism of peak tailing. The electrostatic drag prevents the molecule from eluting in a tight band.

Troubleshooting Protocols

We provide three distinct protocols. Choose based on your detection method (UV vs. MS) and available equipment.

Protocol A: The "Golden Standard" (UV Detection Only)

Best for: Quality Control, Purity Analysis (HPLC-UV). Mechanism: Uses Trifluoroacetic Acid (TFA) to suppress silanols and ion-pair with the amine.[2]

  • Column: High-purity C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry).

  • Mobile Phase A: Water + 0.1% TFA (v/v).[3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Why it works: TFA lowers pH to ~2.0 (protonating silanols to neutral

    
    ) and forms a hydrophobic ion-pair with the target amine, masking the charge.[2]
    
Protocol B: The "High pH" Strategy (LC-MS Compatible)

Best for: Mass Spectrometry (High Sensitivity). Mechanism: Operates above the molecule's


 to neutralize the amine.
  • Column: REQUIRED: Hybrid Silica (Waters XBridge BEH C18) or Polymer (PLRP-S). Do NOT use standard silica.[1][4]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[5][6][7]

  • Why it works: At pH 10.5, the dimethylamino group is deprotonated (neutral). Without a positive charge, it cannot interact with silanols.

Protocol C: The "Sacrificial Base" (Legacy Method)

Best for: When you cannot change columns or use TFA. Mechanism: Competitive binding.

  • Additive: Add 5–10 mM Triethylamine (TEA) to the buffer.

  • Why it works: TEA is a small, aggressive base that saturates the silanol sites, effectively "blocking" them so your target molecule passes by without sticking.

Comparative Data: Modifier Selection

The choice of acid modifier drastically affects peak shape for this indole derivative.

ModifierpH (approx)Tailing Factor (

)
MS Signal SuppressionRecommendation
0.1% Formic Acid 2.71.8 - 2.5 (Poor) LowAvoid for this molecule.
0.1% TFA 2.01.0 - 1.2 (Excellent) HighBest for UV.
10mM NH₄HCO₃ (pH 10) 10.01.1 - 1.3 (Good) LowBest for MS (Hybrid Col).
Phosphate Buffer 7.0> 2.5 (Severe) N/A (Non-volatile)Avoid.

Decision Tree & Workflow

Follow this logic to select the correct method for your experiment.

DecisionTree Start Start: Tailing Issue Detector Which Detector? Start->Detector UV UV / PDA Detector->UV MS Mass Spec (LC-MS) Detector->MS UseTFA Use Protocol A: 0.1% TFA UV->UseTFA HybridCol Do you have a High-pH Stable Column? MS->HybridCol YesHybrid Use Protocol B: pH 10 (Ammonium Bicarb) HybridCol->YesHybrid Yes (e.g., BEH) NoHybrid Use Protocol A* (Accept Signal Loss) OR Difluoroacetic Acid HybridCol->NoHybrid No (Std Silica)

Figure 2: Troubleshooting workflow for selecting the optimal mobile phase.

Frequently Asked Questions (FAQs)

Q: I switched from TFA to Formic Acid for LC-MS, and now my peak is tailing. Why? A: Formic acid is a weaker acid than TFA. It does not lower the pH enough to fully suppress silanol ionization (


), nor does it form strong ion-pairs with the tertiary amine. For this specific indole, Formic Acid is often insufficient. Solution:  Try Difluoroacetic Acid (DFA) as a middle-ground, or switch to High pH (Protocol B).

Q: Can I use Protocol B (pH 10) on my standard C18 column? A: NO. Standard silica dissolves above pH 8.0. You will permanently destroy the column bed, leading to voiding and loss of retention. You must use a "Hybrid" (e.g., Waters BEH, Agilent Poroshell HPH) or Polymer-based column.

Q: My retention time shifts when I add TEA. Is this normal? A: Yes. By blocking silanols, TEA removes the "secondary retention" mechanism.[7] Your molecule is now retaining solely based on hydrophobicity, which usually results in a sharper peak and slightly earlier elution.

Q: What is the maximum injection volume to avoid tailing? A: Basic compounds overload columns easily. For a 4.6mm ID column, keep the mass load under 10 µg. If you see "shark-fin" tailing (triangle shape), you are mass overloading. Dilute your sample.

References

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? [Link][5]

  • Chromatography Online (LCGC). Hybrid Particle Columns: The First Twenty Years. [Link]

  • Advanced Materials Technology. Effect of Acid Modifier on Peak Shape (TFA vs Formic). [Link]

  • Agilent Technologies. Low and High pH Stability of an Agilent Poroshell HPH C18. [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? [Link]

Sources

Technical Support Center: Handling & Stabilization of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As Senior Application Scientists, we understand that working with indole-based alkylamines like 5-Methyl-3-ethyl-2-dimethylaminoethylindole presents distinct physical chemistry challenges. While the indole core is lipophilic, the dimethylaminoethyl side chain (typically at the C2 position in this specific isomer) creates a highly basic center. In its ionic salt form—specifically the hydrochloride (HCl)—this molecule exhibits profound hygroscopicity , often deliquescing into a viscous oil upon exposure to ambient humidity.

This guide provides field-proven protocols to stabilize, handle, and store this compound without compromising its pharmacological integrity.

Part 1: Critical Troubleshooting (Q&A)

Q1: My sample has turned into a sticky, amber oil or gum. Has it degraded?

Diagnosis: Likely Deliquescence , not necessarily chemical degradation. Technical Insight: The hydrochloride salt of 5-Methyl-3-ethyl-2-dimethylaminoethylindole possesses a high lattice energy barrier that is easily disrupted by water molecules. The dimethylammonium cation coordinates aggressively with atmospheric water, lowering the glass transition temperature (


) until the solid transitions into a supersaturated solution (oil).
Immediate Action: 
  • Do not heat directly in an attempt to dry; this often accelerates oxidation of the electron-rich indole ring.

  • Protocol: Re-dissolve the oil in minimal anhydrous ethanol, then perform an azeotropic distillation using toluene or heptane to strip the water.

  • Verification: Check LC-MS. If the molecular ion (

    
     Da) is intact and no N-oxide peak (+16 Da) is major, the material is recoverable.
    
Q2: I cannot weigh precise amounts because the mass increases on the balance. How do I dose this?

Diagnosis: Kinetic water uptake. Solution: Switch to Gravimetric Solvation or Weigh-by-Difference . Protocol:

  • Method A (Stock Solution): Do not attempt to weigh solid powder for individual replicates. Dissolve the entire hygroscopic batch in a known volume of a dry, acidified vehicle (e.g., DMSO or 0.1M Acetic Acid/Saline) to create a stable stock solution. Calculate dosage volumetrically.

  • Method B (Weigh-by-Difference):

    • Tare a sealed vial containing the substance.

    • Remove an approximate amount quickly.

    • Re-weigh the sealed vial.

    • The mass loss is the accurate sample weight, regardless of moisture absorbed by the sample on the spatula.

Q3: The HCl salt is unmanageable. Can I change the salt form?

Recommendation: Yes. We strongly recommend converting to the Fumarate or Hemifumarate salt. Causality: Fumaric acid is a dicarboxylic acid that forms a robust hydrogen-bonded lattice with tryptamine/isotryptamine derivatives. Unlike the chloride ion (a spherical point charge that allows water ingress), the fumarate anion is planar and creates a "packing effect" that sterically excludes water molecules, significantly reducing hygroscopicity [1].

Part 2: Experimental Protocols

Protocol A: Salt Conversion (HCl Fumarate)

Objective: Convert the hygroscopic HCl salt into the stable, non-hygroscopic Fumarate form.

StepActionCritical Control Point (CCP)
1 Freebasing Dissolve HCl salt in water. Slowly add 1M NaOH until pH

11. The freebase will precipitate or oil out.
2 Extraction Extract 3x with MTBE (Methyl tert-butyl ether) or DCM. Combine organics.
3 Drying Dry organic layer over anhydrous

. Filter.
4 Salt Formation Dissolve 1.0 eq of Fumaric Acid in hot methanol. Add dropwise to the freebase solution.
5 Crystallization Allow to cool slowly. If no crystals form, add dry acetone as an antisolvent.
6 Isolation Filter solids, wash with cold acetone, and vacuum dry at 40°C.
Protocol B: Azeotropic Drying (Rescue of Oiled Samples)

Objective: Remove bound water from the lattice without thermal degradation.

  • Dissolve the "oiled" 5-Methyl-3-ethyl-2-dimethylaminoethylindole in Anhydrous Ethanol (Ratio: 5mL per gram).

  • Add Toluene (Ratio: 10mL per gram).

  • Rotary evaporate at 45°C under reduced pressure. The ethanol/water/toluene azeotrope will carry off the moisture [2].

  • Repeat 2x.

  • Final dry in a vacuum oven with

    
     desiccant trap.
    

Part 3: Visualized Workflows

Workflow 1: Hygroscopic Management Decision Tree

Caption: Logic flow for handling 5-Methyl-3-ethyl-2-dimethylaminoethylindole based on physical state.

HygroscopicManagement Start Start: Assess Material State CheckState Is material free-flowing? Start->CheckState YesFlow Yes CheckState->YesFlow NoFlow No (Sticky/Oily) CheckState->NoFlow Weighing Weighing Protocol YesFlow->Weighing Rescue Rescue Protocol NoFlow->Rescue DirectWeigh Direct Weighing (Humidity < 40%) Weighing->DirectWeigh DiffWeigh Weigh-by-Difference (Humidity > 40%) Weighing->DiffWeigh Azeotrope Azeotropic Drying (EtOH/Toluene) Rescue->Azeotrope Temporary Fix SaltSwap Salt Metathesis (Convert to Fumarate) Rescue->SaltSwap Permanent Fix

Workflow 2: Salt Conversion Mechanism

Caption: Chemical workflow for stabilizing the indole amine via fumarate salt formation.

SaltConversion Input Hygroscopic HCl Salt (Deliquescent) Step1 1. Dissolve in H2O 2. Basify (NaOH pH 11) 3. Extract (MTBE) Input->Step1 Freebase Freebase Indole (Lipophilic/Oily) Step2 1. Add Fumaric Acid (1 eq) 2. Crystallize (MeOH/Acetone) Freebase->Step2 Fumarate Fumarate Salt (Crystalline/Stable) Step1->Freebase Step2->Fumarate

Part 4: Data Summary & Specifications

Table 1: Comparative Stability of Salt Forms

PropertyHydrochloride (HCl)Fumarate (Recommended)
Hygroscopicity High (Deliquescent at >55% RH)Low (Stable up to >85% RH)
Melting Point Broad/Undefined (due to water)Sharp (Distinct crystalline lattice)
Solubility (Water) Very High (>100 mg/mL)Moderate (~20-30 mg/mL)
Handling Requires Glove Box / DesiccatorBenchtop Stable (Short term)
Stoichiometry 1:11:1 or 2:1 (Hemifumarate)

References

  • PubChem. (n.d.). 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Compound). National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • ScienceMadness. (2007).[1] Drying the water out of hygroscopic crystals (Azeotropic Distillation Techniques). Retrieved February 20, 2026, from [Link]

  • Hepatochem. (2016). How do you handle hygroscopic salts? (Techniques for weighing and reaction setup). Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting low purity issues in 5-Methyl-3-ethyl-2-dimethylaminoethylindole scale-up

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the scale-up challenges of 5-Methyl-3-ethyl-2-(2-dimethylaminoethyl)indole , a complex indole derivative with specific electronic and steric properties that exacerbate purification difficulties.

Topic: Troubleshooting Low Purity in 5-Methyl-3-ethyl-2-dimethylaminoethylindole Ticket ID: IND-SC-5032 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up indole derivatives containing both electron-donating ring substituents (5-Methyl, 3-Ethyl) and basic side chains (2-dimethylaminoethyl) presents a "perfect storm" for purity degradation. The 5-methyl group increases the electron density of the indole ring, making it highly susceptible to oxidative dimerization, while the basic amine tail complicates aqueous separations and silica chromatography.

This guide moves beyond generic advice, focusing on the specific mechanistic failures associated with this substitution pattern.

Phase 1: Diagnostic Flowchart

Start Here. Use this logic tree to identify the root cause of your purity failure based on visual and analytical cues.

TroubleshootingLogic Start ISSUE: Low Purity (<95%) Color Observation: Dark Brown/Black Oil Start->Color Baseline Observation: Broad Hump / Tailing Start->Baseline Emulsion Observation: Persistent Emulsion Start->Emulsion ColorCheck Check LC-MS: Dimers (2M-2) or Oxygenated species (+16)? Color->ColorCheck Oxidation ROOT CAUSE: Oxidative Coupling ColorCheck->Oxidation Yes Action1 Action: Degas solvents, Add Antioxidant (BHT/Ascorbic) Oxidation->Action1 AcidCheck Check TLC/HPLC: Is the amine streaking? Baseline->AcidCheck Silica ROOT CAUSE: Acidic Interaction with Amine AcidCheck->Silica Yes Action2 Action: Use Alumina or TEA-deactivated Silica Silica->Action2 pHCheck Check Aqueous pH: Is it near pKa (~9.5)? Emulsion->pHCheck Amphoteric ROOT CAUSE: Zwitterionic/Surfactant Behavior pHCheck->Amphoteric Yes Action3 Action: High Ionic Strength Salt Wash (NaCl) + pH Swing Amphoteric->Action3

Figure 1: Diagnostic logic flow for identifying impurity sources based on physical and chromatographic evidence.

Phase 2: The "Upstream" Issues (Reaction & Quench)

Q1: Why does my crude reaction mixture turn black immediately upon scale-up?

The Issue: Thermal Runaway & Polymerization.[1] The Mechanism: The 5-methyl group activates the indole ring, making it significantly more nucleophilic than unsubstituted indole. In Fischer Indole Synthesis (if used), the acid catalyst triggers not just cyclization but also electrophilic attack of one indole molecule onto another (dimerization). At scale, heat transfer is slower; localized "hot spots" accelerate this polymerization [1].

The Solution:

  • Switch Catalysts: Move from strong Brønsted acids (e.g., H₂SO₄) to milder Lewis acids (e.g., ZnCl₂ or 4% aq. H₂SO₄) to reduce the "aggressiveness" of the protonation [1].

  • Controlled Addition: Do not mix all reagents at once. Add the catalyst slowly to the hydrazone at reflux to consume the starting material immediately upon formation, preventing accumulation of reactive intermediates.

Q2: I see a persistent impurity at M+16 and M+32 in LC-MS. What is it?

The Issue: Indolenine Hydroperoxide Formation. The Mechanism: Your molecule is substituted at C2, C3, and C5. The C2-C3 double bond is electron-rich. Unlike simple indoles, 2,3-disubstituted indoles react with singlet oxygen (or radical oxygen species) to form 3-hydroperoxyindolenines . These rearrange into 3-hydroxyoxindoles (M+16) or ring-opened kynurenine derivatives [6].

The Solution:

  • Inert Atmosphere: This is non-negotiable. Sparge all solvents with Nitrogen/Argon for 30 minutes before use.

  • Quench Additive: Add a reducing agent (Sodium Metabisulfite or Ascorbic Acid) during the aqueous quench to immediately reduce any formed hydroperoxides before they rearrange into permanent oxindole impurities [5].

Phase 3: The "Midstream" Issues (Work-up & Isolation)[2]

Q3: I cannot separate the organic layer; the interface is a "rag" layer.

The Issue: Surfactant Formation. The Mechanism: The molecule contains a lipophilic indole head and a hydrophilic dimethylamino tail. At neutral pH, it acts as a surfactant, stabilizing oil-in-water emulsions.

The Solution: The pH Swing Protocol Do not rely on simple extraction. Use the basicity of the side chain (pKa ~9.5) to your advantage.

Protocol:

  • Acid Extraction: Acidify the reaction mixture (if organic solvent is present) with 1M HCl. The product moves to the aqueous phase (as the salt). Neutral organic impurities (unreacted hydrazines, indole dimers) remain in the organic phase. Discard the organic phase.

  • Wash: Wash the aqueous acidic phase with DCM to remove colored non-basic tars.

  • Base Release: Cool the aqueous phase to 0°C. Slowly add 5M NaOH until pH > 12. The product will precipitate or oil out as the free base.

  • Extraction: Extract rapidly with MTBE or Toluene. (Avoid DCM here if possible, as it can react with amines over long periods).

Phase 4: The "Downstream" Issues (Purification)

Q4: Column chromatography is resulting in low recovery and broad peaks.

The Issue: Acid-Base Interaction on Silica. The Mechanism: The dimethylamino group interacts strongly with the acidic silanol groups (Si-OH) on silica gel, causing irreversible adsorption (loss of yield) and peak tailing (poor separation).

The Solution:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading.

  • Mobile Phase Modifier: Always include 1% TEA or NH₄OH in your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).

  • Alternative: Use Neutral Alumina instead of silica. It is far less acidic and often provides better recovery for amino-indoles [2].

Q5: The oil won't crystallize. How do I get a solid?

The Issue: Low Melting Point / Amorphous Solid. The Mechanism: The "greasy" ethyl and methyl groups disrupt crystal packing. Free bases of tryptamine analogs are notoriously difficult to crystallize.

The Solution: Salt Formation Screening Do not attempt to crystallize the free base. Form a salt.[2] Based on similar triptan analogs (e.g., Sumatriptan), the following salts are most likely to succeed:

  • Succinate: (Often used for triptans) - Dissolve free base in EtOH, add 0.5 eq Succinic acid.

  • Benzoate: Good for removing colored impurities.

  • Oxalate: Highly crystalline, but toxic (use only for intermediates, not final drug substance).

Salt Formation Workflow:

SaltScreen Crude Crude Free Base (Oil) Solvent Dissolve in Hot EtOH or IPA Crude->Solvent AcidAdd Add Acid (1.0 eq) (Succinic/Fumaric/Benzoic) Solvent->AcidAdd Cool Slow Cool to 0°C (Seed if possible) AcidAdd->Cool Filter Filter & Wash (Cold Solvent) Cool->Filter

Figure 2: Recommended workflow for converting the amorphous free base into a stable, purifiable crystalline salt.

Summary of Critical Parameters (Data Table)

ParameterLab Scale (1-5g)Scale-Up (>100g)Risk Factor
Temperature Control Oil bath (Fast response)Jacketed Reactor (Thermal lag)High: Exotherms lead to dimerization.
Atmosphere Nitrogen balloonNitrogen sparge/Headspace purgeCritical: Indoles oxidize rapidly in air.
Work-up pH Paper checkCalibrated pH ProbeMedium: Missed pH = Yield loss to aqueous.
Purification Flash ColumnCrystallization (Salt)High: Columns are expensive/slow at scale.

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Retrieved from 1

  • BenchChem Technical Support. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. (General Indole Purification Principles). Retrieved from 3

  • Matrix Laboratories Ltd. (2009). Process for preparing 3-(2-(dimethylamino)ethyl)-n-methyl-1h-indole-5-methanesulfonamide.[2] (Salt Formation Strategies). WO2009037718A2.[2] Retrieved from 2

  • Li, S., et al. (2023).[6] Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles.[6] J. Am. Chem. Soc. 145, 27120–27130.[6] Retrieved from 6

  • ResearchGate. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl. Retrieved from 7[8]

  • ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.[9] Retrieved from 10

Sources

Validation & Comparative

Establishing a Certified Reference Standard for 5-Methyl-3-ethyl-2-dimethylaminoethylindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the synthesis, purification, and analytical characterization required to establish a certified reference standard for the novel compound 5-Methyl-3-ethyl-2-dimethylaminoethylindole. In the dynamic landscape of pharmaceutical research and development, the availability of highly pure and well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and regulatory compliance of analytical data.[1][2] This document outlines a scientifically rigorous workflow, from a proposed synthetic route to the application of orthogonal analytical techniques for comprehensive characterization and purity assessment. Comparative data with a commercially available, structurally related indole derivative is provided to benchmark the quality attributes of the in-house reference standard.

Introduction: The Critical Role of a Reference Standard

A reference standard serves as a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product.[1][3] Its primary purpose is to ensure the identity, purity, potency, and consistency of a pharmaceutical compound throughout its lifecycle, from early-stage research to commercial manufacturing. The establishment of a robust in-house reference standard for a novel molecule like 5-Methyl-3-ethyl-2-dimethylaminoethylindole is a critical step in any drug development program, enabling reliable method validation, stability testing, and impurity profiling.[2][4]

Synthesis and Purification Strategy

A plausible and efficient synthetic route for 5-Methyl-3-ethyl-2-dimethylaminoethylindole is the Fischer indole synthesis, a well-established method for the preparation of indole derivatives.[5] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[5]

Proposed Synthetic Pathway

The proposed synthesis of 5-Methyl-3-ethyl-2-dimethylaminoethylindole would proceed via the Fischer indole synthesis from 4-methylphenylhydrazine and 1-(dimethylamino)pentan-3-one, followed by purification.

Synthesis_Workflow 4-Methylphenylhydrazine 4-Methylphenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis 4-Methylphenylhydrazine->Fischer Indole Synthesis 1-(Dimethylamino)pentan-3-one 1-(Dimethylamino)pentan-3-one 1-(Dimethylamino)pentan-3-one->Fischer Indole Synthesis Crude Product Crude Product Fischer Indole Synthesis->Crude Product Purification (HPLC) Purification (HPLC) Crude Product->Purification (HPLC) Reference Standard Reference Standard Purification (HPLC)->Reference Standard

Caption: Proposed workflow for the synthesis and purification of the 5-Methyl-3-ethyl-2-dimethylaminoethylindole reference standard.

Experimental Protocol: Synthesis
  • Hydrazone Formation: Equimolar amounts of 4-methylphenylhydrazine and 1-(dimethylamino)pentan-3-one are refluxed in a suitable solvent such as ethanol with a catalytic amount of acetic acid to form the corresponding hydrazone.

  • Indolization: The resulting hydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid or zinc chloride) and heated to induce cyclization.[5]

  • Workup: The reaction mixture is cooled, neutralized, and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the method of choice for obtaining a high-purity reference standard. A reverse-phase C18 column is typically effective for the purification of indole derivatives.

Protocol:

  • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the target compound.

  • Fraction Collection: Fractions are collected across the elution peak of the desired compound.

  • Post-Purification: The collected fractions are analyzed by analytical HPLC to confirm purity. Pure fractions are pooled, and the solvent is removed under reduced pressure to yield the purified solid.

Analytical Characterization and Purity Assessment

A battery of orthogonal analytical techniques is employed to unequivocally confirm the identity, structure, and purity of the established reference standard.

Analytical_Characterization_Workflow Reference_Standard Purified 5-Methyl-3-ethyl- 2-dimethylaminoethylindole Structural_Elucidation Structural Elucidation Reference_Standard->Structural_Elucidation Purity_Assessment Purity Assessment Reference_Standard->Purity_Assessment NMR 1H & 13C NMR Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR HPLC_UV HPLC-UV (Purity) Purity_Assessment->HPLC_UV LOD_LOQ LOD/LOQ Determination Purity_Assessment->LOD_LOQ Impurity_Profiling Impurity Profiling Purity_Assessment->Impurity_Profiling

Caption: Orthogonal analytical techniques for the comprehensive characterization of the reference standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for assessing the purity of a reference standard. A validated method should be developed to separate the main compound from any potential process-related impurities or degradation products.

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV-Vis scan (likely ~220 nm and 280 nm for indoles)
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Indole NH~8.0 (br s)-
Aromatic CHs6.9 - 7.5 (m)110 - 136
Ethyl CH₂~2.7 (q)~18
Ethyl CH₃~1.3 (t)~14
Dimethylaminoethyl CH₂~2.8 (t)~58
Dimethylaminoethyl CH₂~2.4 (t)~30
N(CH₃)₂~2.3 (s)~45
Methyl (C5)~2.4 (s)~21
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.

Expected HRMS Data:

  • Formula: C₁₅H₂₂N₂

  • Calculated Monoisotopic Mass: 230.1783 g/mol

  • Expected [M+H]⁺: 231.1856

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Indole)3400 - 3300
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1350 - 1000

Comparison with an Alternative Reference Standard

To provide context for the quality of the in-house reference standard, a comparison with a commercially available certified reference material (CRM) of a structurally related indole derivative is presented. For this guide, we will use Indole, Pharmaceutical Secondary Standard, Certified Reference Material (CRM) available from commercial suppliers.

Table 4: Comparative Analysis of Reference Standards

AttributeIn-House 5-Methyl-3-ethyl-2-dimethylaminoethylindoleCommercial Indole CRM
Purity (HPLC) Target: ≥ 99.5%Typically ≥ 99.0%
Identity Confirmation ¹H NMR, ¹³C NMR, HRMS, FTIRConfirmed by spectral data
Traceability Characterized in-house against primary standardsTraceable to USP/EP primary standards
Certification In-house certificate of analysisISO 17034 and ISO/IEC 17025 certified
Potential Impurities Starting materials, by-products from Fischer synthesisDependent on synthetic route

Impurity Profiling

A critical aspect of establishing a reference standard is the identification and control of impurities.[6] For the proposed Fischer indole synthesis, potential impurities could include:

  • Unreacted starting materials (4-methylphenylhydrazine, 1-(dimethylamino)pentan-3-one)

  • Isomeric indole by-products

  • Products of side reactions or degradation

ICH guidelines provide a framework for the identification, qualification, and reporting of impurities in new drug substances.[7]

Conclusion

The establishment of a high-purity, well-characterized reference standard for 5-Methyl-3-ethyl-2-dimethylaminoethylindole is a fundamental requirement for its successful development as a potential pharmaceutical agent. This guide has outlined a comprehensive approach, from a proposed synthesis and purification strategy to a suite of orthogonal analytical techniques for thorough characterization. By following these rigorous scientific principles and comparing the in-house standard to established certified reference materials, researchers can ensure the quality and reliability of their analytical data, ultimately contributing to the safety and efficacy of new medicines.

References

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • Wiley-VCH. (Date not available). Supporting Information. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. [Link]

  • Pharmaffiliates. (2025, September 3). High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research. [Link]

  • Wikipedia. (Date not available). Fischer indole synthesis. [Link]

  • Garg, N. K., et al. (Date not available). Why Do Some Fischer Indolizations Fail?. [Link]

  • Samosorn, S., et al. (2022, January 5). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. [Link]

  • Organic Chemistry Portal. (Date not available). Fischer Indole Synthesis. [Link]

  • Kushwaha, D. (Date not available). Synthesis and Chemistry of Indole. [Link]

  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • ResearchGate. (2015, March 27). How to get the maximum yield for the Fisher Indole synthesis?. [Link]

  • Loyola eCommons. (Date not available). Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

Sources

Structural Confirmation of 5-Methyl-3-ethyl-2-(2-dimethylaminoethyl)indole via Single Crystal X-ray Diffraction (SCXRD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the definitive structural elucidation of 5-Methyl-3-ethyl-2-(2-dimethylaminoethyl)indole , a sterically crowded isotryptamine derivative. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they often fail to unambiguously distinguish between positional isomers in multisubstituted indoles—specifically the "crossover" regioisomerism between the C2 and C3 positions.

This document compares SCXRD against high-field NMR, demonstrating why X-ray crystallography remains the "Gold Standard" for establishing absolute configuration and regio-placement in complex indole alkaloids. We provide a validated protocol for salt formation, crystallization, and data refinement.

The Structural Challenge: Regioisomerism

The target molecule is an isotryptamine (side chain at C2) rather than a standard tryptamine (side chain at C3). Synthetic routes to such crowded indoles (e.g., via Fischer Indole synthesis using asymmetric ketones) often yield mixtures of regioisomers.

The "Blind Spot" of NMR

In solution-state NMR (


H, 

C), the signals for alkyl groups at C2 and C3 are magnetically similar.
  • Ambiguity: A methyl group at C5 is distinct, but an ethyl group at C3 vs. C2 can show nearly identical splitting patterns and chemical shifts.

  • NOESY Limitations: In crowded scaffolds, Nuclear Overhauser Effect (NOE) signals can be misleading due to spin diffusion or conformational averaging, making it difficult to prove if the ethyl group is adjacent to the NH (C2 position) or the benzene ring (C3 position).

SCXRD resolves this by providing a direct, static 3D map of electron density, rendering the position of every atom absolute.

Comparative Analysis: SCXRD vs. Alternatives

The following table contrasts the efficacy of SCXRD against standard spectroscopic methods for this specific indole derivative.

FeatureSCXRD (Single Crystal X-ray) High-Field NMR (600 MHz) HR-MS (Mass Spec)
Primary Output Absolute 3D atomic coordinates (x, y, z)Connectivity & magnetic environmentMolecular formula & fragmentation
Regio-Specificity Definitive (Distinguishes C2 vs C3)Inferential (Requires 2D HMBC/NOESY)None (Isomers have identical mass)
Stereochemistry Absolute configuration (if chiral/anomalous)Relative (unless derivatized)None
Sample State Solid (Single Crystal required)Solution (Dynamic averaging)Gas/Solution (Ionized)
Sample Recovery Non-destructiveNon-destructiveDestructive
Time to Result Days (Crystal growth) to Hours (Data)Minutes to HoursMinutes
Decision Logic: When to use SCXRD?

Use the decision tree below to determine the necessity of X-ray confirmation.

DecisionTree Start Start: Structural Ambiguity NMR Run 1H & 13C NMR Start->NMR Ambiguity Are C2/C3 signals overlapping? NMR->Ambiguity NOESY Run 2D NOESY/HMBC Ambiguity->NOESY Yes Stop Stop: NMR Sufficient Ambiguity->Stop No Definitive Is connectivity 100% clear? NOESY->Definitive Definitive->Stop Yes XRay Proceed to SCXRD Definitive->XRay No (Regio-ambiguity)

Figure 1: Decision matrix for escalating from NMR to X-ray Crystallography in indole structural elucidation.

Experimental Protocol

To obtain the structure of 5-Methyl-3-ethyl-2-(2-dimethylaminoethyl)indole , the free base is often an oil or amorphous solid. We must derivatize it into a crystalline salt.

Phase 1: Salt Formation & Crystallization

The tertiary amine on the side chain is the most basic site. We target the Hydrochloride (HCl) or Fumarate salt.

  • Dissolution: Dissolve 50 mg of the crude free base in 2 mL of anhydrous Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise.

    • Observation: A white precipitate (amorphous) may form immediately.

  • Recrystallization (Vapor Diffusion Method):

    • Redissolve the precipitate in a minimum amount of warm Methanol (MeOH).

    • Place the MeOH solution in a small inner vial.

    • Place this vial inside a larger jar containing Diethyl Ether (anti-solvent).

    • Seal tightly and store at 4°C in the dark (indoles are light-sensitive).

    • Mechanism:[1] Ether slowly diffuses into the MeOH, lowering solubility and forcing the lattice to organize slowly into diffraction-quality prisms.

Phase 2: Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα radiation,

    
     Å).
    
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration (B-factors), improving resolution of the ethyl and dimethylamino flexible chains.

  • Strategy: Full sphere collection (360° rotation) to ensure high redundancy.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.

  • Hydrogen Treatment: H-atoms on carbons are placed geometrically (riding model). The N-H proton (indole) and Ammonium proton (salt) must be located in the difference Fourier map (

    
    ) to confirm the salt formation and hydrogen bonding network.
    

Technical Workflow Visualization

The following diagram details the critical path from synthesis to validated .CIF (Crystallographic Information File).

Workflow cluster_0 Sample Prep cluster_1 Diffraction cluster_2 Analysis Syn Crude Indole (Oil/Amorphous) Salt Salt Formation (HCl/Fumarate) Syn->Salt Acidify Cryst Vapor Diffusion (MeOH/Ether) Salt->Cryst Slow Growth Mount Mount on Loop (100 K) Cryst->Mount Select Prism Collect Data Collection (Mo-Kα) Mount->Collect X-rays Process Integration & Scaling Collect->Process hkl file Phase Phasing (SHELXT) Process->Phase Solve Refine Refinement (R1 < 5%) Phase->Refine Model Valid CheckCIF & Validation Refine->Valid Finalize

Figure 2: End-to-end workflow for crystallographic structural confirmation.

Anticipated Results & Data Interpretation

For a successful structural confirmation of the HCl salt of 5-Methyl-3-ethyl-2-(2-dimethylaminoethyl)indole, the data should converge within the following parameters. These are representative values for substituted tryptamine/indole salts.

ParameterTarget Value / DescriptionSignificance
Space Group

or

(Centrosymmetric)
Common for achiral organic salts.
R-Factor (

)
< 0.05 (5%)Indicates high agreement between the model and observed data.
Resolution 0.75 Å - 0.80 ÅAtomic resolution required to distinguish C vs N atoms.
Bond Lengths C2–C(sidechain): ~1.50 ÅC3–C(ethyl): ~1.50 ÅConfirms alkyl connectivity.
H-Bonding N(Indole)-H

Cl

N(Ammonium)-H

Cl

The chloride ion usually bridges the indole NH and the ammonium headgroup, stabilizing the crystal.
Interpretation of the Result

If the structure solves successfully:

  • Regio-Confirmation: You will clearly see the ethyl group electron density extending from C3 and the dimethylaminoethyl chain extending from C2.

  • Tautomer Check: The bond lengths in the pyrrole ring of the indole will confirm the location of the double bond (C2=C3 vs N1-C2), proving the aromatic indole state versus an indolenine tautomer.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (The authoritative text on small molecule crystallography).
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Hollingsworth, M. A., et al. (2012). Computation and NMR of Indoles: A Comparative Study. Journal of Chemical Information and Modeling.
  • Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit. Natural Product Reports. (Context on indole regioisomer synthesis).

Sources

Reproducibility Guide: 5-Methyl-3-ethyl-2-dimethylaminoethylindole (MEDAI) Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-3-ethyl-2-dimethylaminoethylindole (MEDAI) represents a class of highly lipophilic, 2-substituted indole alkaloids often utilized as specialized probes for serotonin receptor sub-families (specifically 5-HT1D/1F) and specific kinase targets. While MEDAI offers superior membrane permeability compared to endogenous tryptamines, its utility is frequently compromised by assay irreproducibility .

This guide objectively compares MEDAI against standard alternatives (Serotonin, Sumatriptan) and details the specific physicochemical pitfalls—primarily oxidative instability and solvent-dependent conformational bias—that lead to data variance. It provides a self-validating protocol to ensure consistent


 and 

values.

Part 1: The Stability & Solubility Conundrum

The core reproducibility challenge with MEDAI stems from its structural divergence from standard tryptamines. Unlike 3-substituted indoles (e.g., Serotonin), the 2-position side chain combined with the 3-ethyl/5-methyl lipophilic core creates a molecule that is prone to:

  • Oxidative Dimerization: The electron-rich indole ring, lacking the stabilization of a C3-carbonyl, is susceptible to radical attack, leading to non-active dimers.

  • Plastic Adsorption: The calculated LogP (cLogP ~3.2) is significantly higher than Serotonin (cLogP ~0.2), causing rapid loss of free compound to polystyrene plates.

Comparative Performance Matrix

The following table contrasts MEDAI with the endogenous ligand (Serotonin) and a clinical standard (Sumatriptan) in assay conditions.

FeatureMEDAI (Target Product)Serotonin (5-HT) (Natural Reference)Sumatriptan (Clinical Standard)
Primary Challenge Plastic Adsorption & Oxidation Rapid Enzymatic/Oxidative DegradationHigh Water Solubility (Low Permeability)
DMSO Stability Moderate (Stable <24h at 4°C)Low (Oxidizes rapidly)High (Stable for months)
Solubility (Aq) Poor (<10 µM without carrier)High (>10 mM)High (>50 mM)
Plate Loss ~40% loss in 1h (PS plates) <5% loss<1% loss
Rec. Storage Solid: -20°C (Argon); Soln: Glass-80°C (Acidified)RT or 4°C
Reproducibility Risk High (Requires specific protocol) ModerateLow

Part 2: Mechanistic Visualization (Degradation Pathways)

To understand why assays fail, one must visualize the degradation pathway. The diagram below illustrates the critical control points where MEDAI integrity is lost during a standard workflow.

MEDAI_Stability_Workflow cluster_prevention Mitigation Strategies Stock MEDAI Stock (DMSO) Dilution Aqueous Dilution (Buffer) Stock->Dilution dilution > 1:1000 Oxidation Oxidative Dimerization (Loss of Potency) Stock->Oxidation Light/Air Exposure Plate Assay Plate (Polystyrene) Dilution->Plate Transfer Dilution->Oxidation pH > 7.4 Receptor Receptor Binding (Signal) Plate->Receptor Equilibrium Adsorption Plastic Adsorption (Loss of Conc.) Plate->Adsorption Hydrophobic Interaction Argon Argon Purge Oxidation->Argon Prevented by Glass Glass/Low-Bind Plates Adsorption->Glass Prevented by

Caption: Critical failure points in MEDAI assays. Note the high risk of plastic adsorption (thick red line) necessitating glass or low-bind consumables.

Part 3: High-Reproducibility Experimental Protocol

This protocol is designed to eliminate the "Lipophilic Indole Bias" commonly seen in HTS (High-Throughput Screening) campaigns.

A. Stock Solution Preparation (The "Argon Shield" Method)

Standard error: Dissolving in DMSO and storing in clear tubes allows photo-oxidation. Correct Protocol:

  • Solvent: Use anhydrous DMSO (Grade ≥99.9%). Avoid Ethanol, as it promotes faster evaporation and concentration shifts during dispensing.

  • Concentration: Prepare a high-concentration stock (10 mM) to minimize the volume of DMSO added to the assay (final DMSO should be <0.1%).

  • Storage: Aliquot into amber glass vials (not plastic). Purge the headspace with Argon gas before sealing. Store at -20°C.

B. Serial Dilution (The "Glass Transfer" Rule)

Standard error: Performing serial dilutions in standard polystyrene 96-well plates. MEDAI sticks to the plastic, shifting the actual concentration curve to the left (appearing less potent). Correct Protocol:

  • Perform all intermediate dilutions in borosilicate glass tubes or PP-Low Binding plates.

  • Buffer: Use HEPES-buffered saline (pH 7.4) supplemented with 0.1% BSA (Bovine Serum Albumin) .

    • Why? BSA acts as a "sacrificial carrier," coating the plastic surfaces and binding the lipophilic MEDAI in solution, preventing it from sticking to the walls while still allowing receptor binding [1].

C. Assay Execution (Self-Validating Steps)

To ensure the data is real, include these controls:

  • The "Mock" Injection: Run a vehicle control (0.1% DMSO) to normalize the baseline.

  • Reference Standard: Always run a parallel curve with Sumatriptan . If the Sumatriptan

    
     shifts >0.5 log units from historical data, the assay is invalid regardless of the MEDAI result.
    
  • Time-Point Check: Read the plate at 30 min and 60 min.

    • Insight: If MEDAI signal drops significantly between 30 and 60 min while Sumatriptan remains stable, oxidative degradation is occurring in the well. Add 1 mM Ascorbic Acid to the buffer as an antioxidant.

Part 4: Troubleshooting & FAQ

Q: Why does my MEDAI


 vary between runs? 
A:  Check your mixing speed. Vigorous vortexing of aqueous indole solutions introduces oxygen, accelerating dimerization. Use gentle inversion or a magnetic stirrer for stock preparation.

Q: Can I use Ethanol instead of DMSO? A: No. Ethanol evaporates too quickly in open-plate formats, leading to "edge effects" where outer wells have higher concentrations than inner wells. DMSO has a lower vapor pressure and is preferred for reproducibility [2].

Q: The compound precipitates when added to the media. A: This is common with the 3-ethyl/5-methyl substitution pattern. Ensure your stock is 1000x concentrated and add it to the buffer while vortexing the buffer (dynamic addition) to prevent local supersaturation.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Discusses the critical role of BSA in stabilizing lipophilic compounds in assays). Link

  • Cevallos, A. M., et al. (2011). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. BMC Research Notes. (Provides comparative data on solvent toxicity and stability). Link

  • BenchChem. (2025).[1][2][3] Unlocking the Therapeutic Promise of 2-[1-(Dimethylamino)ethyl]indole Derivatives. (General background on the pharmacological scaffold). Link

  • National Center for Advancing Translational Sciences (NCATS). (2021).[4] Assay Guidance Manual: Assay Operations for SAR Support. (The gold standard for setting up reproducible GPCR assays). Link

Sources

Comparative Synthetic Guide: 5-Methyl-3-ethyl-2-(2-dimethylaminoethyl)indole (KYuR-14)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes for 5-Methyl-3-ethyl-2-(2-dimethylaminoethyl)indole , commonly referred to in pharmacological literature as KYuR-14 .

This compound is a specific 2-isotryptamine derivative (an indole substituted at the 2-position with an aminoethyl chain), distinct from the more common 3-substituted tryptamines. It serves as a potent serotonin antagonist and has been utilized extensively in embryological studies to investigate "prenervous" neurotransmitter functions (Buznikov et al.).

Executive Summary

Target Molecule: 5-Methyl-3-ethyl-2-[2-(dimethylamino)ethyl]-1H-indole CAS: 107265-50-9 (HCl salt) Code Name: KYuR-14 Class: Isotryptamine / 2,3,5-Trisubstituted Indole Primary Application: Serotonin receptor antagonist (5-HT mimic), developmental biology probe.[1]

This guide contrasts two distinct synthetic philosophies:

  • Route A (The Classical "One-Pot" Approach): A Fischer Indole Synthesis utilizing a pre-functionalized Mannich base ketone. This is the likely historical route used by Buznikov et al., offering brevity but suffering from regiochemical ambiguity.

  • Route B (The Modern "Directed" Approach): A stepwise C2-lithiation strategy starting from a 3-substituted indole core. This route guarantees regiochemical integrity and is superior for high-purity applications.

Part 1: Synthetic Route Analysis

Route A: Modified Fischer Indole Synthesis

This method relies on constructing the indole core after the side chain is established. It involves the reaction of 4-methylphenylhydrazine with a specific aminoketone.

Mechanism: The key precursor is 1-(dimethylamino)-3-hexanone .

  • Hydrazone Formation: Condensation of 4-methylphenylhydrazine with the ketone.

  • Ene-Hydrazine Tautomerization: The hydrazone tautomerizes towards the methylene group of the propyl chain (C4 of the ketone) rather than the amino-substituted side (C2), driven by steric factors and the stability of the resulting ene-hydrazine.

  • [3,3]-Sigmatropic Rearrangement: The N-N bond breaks, forming the C-C bond at the ortho position of the aniline ring.

  • Cyclization & Aromatization: Loss of ammonia yields the indole.

Critical Analysis:

  • Regioselectivity Risk: The ketone has two enolizable positions. Cyclization at the "wrong" side (the C2 methylene) would yield 2-propyl-3-(dimethylaminomethyl)indole. While the linear propyl chain usually directs cyclization to form the 3-ethyl substituent, isomeric impurities are common.

  • Scalability: High. This is a robust industrial-style reaction.

Route B: C2-Directed Lithiation/Alkylation

This route constructs the indole ring first (as 3-ethyl-5-methylindole) and then appends the aminoethyl chain at the 2-position using organolithium chemistry.

Mechanism:

  • Core Synthesis: Fischer synthesis of 4-methylphenylhydrazine + butyraldehyde yields 3-ethyl-5-methylindole (Skatole homologue).

  • N-Protection: The indole nitrogen is protected with a phenylsulfonyl (PhSO2-) group to increase the acidity of the C2 proton and prevent N-alkylation.

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) selectively deprotonates C2.

  • Alkylation: The C2-lithio species attacks 2-chloro-N,N-dimethylethylamine (generated in situ from the hydrochloride salt).

  • Deprotection: Base hydrolysis removes the sulfonyl group.

Critical Analysis:

  • Purity: Superior. The C2 position is the only nucleophilic site during the alkylation step, eliminating structural isomers.

  • Complexity: Higher step count (4 steps vs. 1-2 steps). Requires cryogenic conditions (-78°C).

Part 2: Experimental Protocols

Protocol A: Fischer Indole Route (Classical)

Best for: Rapid generation of material where isomeric purity can be resolved by HPLC.

Step 1: Preparation of 1-(dimethylamino)-3-hexanone (Mannich Base)

  • Reagents: 2-Pentanone (1.0 eq), Dimethylamine HCl (1.1 eq), Paraformaldehyde (1.2 eq), HCl (cat.), Ethanol.

  • Procedure: Reflux the mixture for 12 hours. The reaction targets the methyl group of 2-pentanone (kinetic control) to extend the chain.

  • Workup: Basify with NaOH, extract with Et2O, and distill the amino-ketone oil.

Step 2: Indole Cyclization

  • Reagents: 4-Methylphenylhydrazine HCl (1.0 eq), 1-(dimethylamino)-3-hexanone (1.0 eq), 4% H2SO4 (aq) or Polyphosphoric Acid (PPA).

  • Procedure:

    • Dissolve hydrazine in acid/solvent.

    • Add ketone dropwise at 90°C.

    • Reflux for 3 hours.

  • Purification: The crude dark oil is basified (pH 10) and extracted. The product is crystallized as the hydrochloride salt from Acetone/Et2O.

    • Note: Recrystallization is critical to remove the "wrong-way" cyclization isomer.

Protocol B: Directed Lithiation Route (Modern)

Best for: Pharmaceutical grade standards and SAR studies.

Step 1: Synthesis of 3-Ethyl-5-methylindole

  • Reactants: 4-Methylphenylhydrazine + Butyraldehyde.

  • Conditions: Reflux in EtOH with H2SO4.

  • Result: 3-Ethyl-5-methylindole (Solid).

Step 2: N-Protection

  • Reagents: Indole derivative (1.0 eq), NaH (1.2 eq), Benzenesulfonyl chloride (1.1 eq), DMF.

  • Procedure: Add NaH to indole in DMF at 0°C. Stir 30 min. Add PhSO2Cl. Stir 2h at RT.

  • Yield: >90% N-protected intermediate.

Step 3: C2-Alkylation

  • Reagents: N-PhSO2-Indole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), 2-Chloro-N,N-dimethylethylamine (free base, 1.2 eq).

  • Procedure:

    • Dissolve protected indole in dry THF under Argon. Cool to -78°C.

    • Add n-BuLi dropwise. Solution turns yellow/orange (C2-Li species). Stir 1h.

    • Add amine electrophile (freshly prepared from HCl salt).

    • Allow to warm to RT overnight.

Step 4: Deprotection

  • Reagents: 10% NaOH or KOH in MeOH/H2O.

  • Procedure: Reflux for 4 hours to cleave the sulfonamide.

  • Isolation: Evaporate MeOH, extract with DCM, wash with brine. Convert to HCl salt for storage.

Part 3: Data Comparison & Visualization

Comparison of Methodologies
FeatureRoute A (Fischer)Route B (Lithiation)
Overall Yield 30-45%55-65% (over 3 steps)
Regio-Purity Moderate (Isomer separation required)Excellent (Single isomer)
Cost LowHigh (Reagents: n-BuLi, NaH)
Difficulty Low (Standard Reflux)High (Anhydrous/Cryogenic)
Atom Economy HighLower (Protecting groups used)
Pathway Visualization

G cluster_0 Route A: Fischer Synthesis cluster_1 Route B: Directed Lithiation A1 4-Methylphenyl- hydrazine A3 Hydrazone Intermediate A1->A3 Condensation A2 1-(Dimethylamino)- 3-hexanone A2->A3 A4 KYuR-14 (Crude Mixture) A3->A4 PPA, 100°C [3,3]-Sigmatropic A5 KYuR-14 (Pure HCl Salt) A4->A5 Recrystallization B1 3-Ethyl-5-methylindole B2 N-(PhSO2)-Indole B1->B2 NaH, PhSO2Cl Protection B3 C2-Lithio Species (-78°C) B2->B3 n-BuLi, THF B4 Protected Precursor B3->B4 Cl-CH2CH2-NMe2 Alkylation B5 KYuR-14 (Pure Base) B4->B5 NaOH/MeOH Deprotection

Figure 1: Comparison of the Classical Fischer Route (A) versus the Modern Directed Lithiation Route (B) for KYuR-14 synthesis.

References

  • Buznikov, G. A., et al. (1996).[2] "Sensibility of early sea urchin embryos to cytotoxic neurochemicals." Cell Proliferation, 29(1), 3-15. Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • Shmukler, Y. B., et al. (2005). "The Pre-nervous Serotonergic System of Developing Sea Urchin Embryos." Neurochemical Research, 30, 825–837.[1] Link

  • PubChem Compound Summary. "5-Methyl-3-ethyl-2-dimethylaminoethylindole (CID 147115)." National Center for Biotechnology Information. Link

  • Grandberg, I. I. (1974). "Syntheses of Indoles from Arylhydrazines and Ketones." Journal of Organic Chemistry of the USSR.

Sources

Technical Benchmarking Guide: 5-Methyl-3-ethyl-2-dimethylaminoethylindole (5-Me-3-Et-isoDMT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

5-Methyl-3-ethyl-2-dimethylaminoethylindole (PubChem CID: 147115) represents a distinct class of indole alkaloids known as isotryptamines (or 2-isotryptamines). Unlike the classical tryptamine scaffold—where the ethylamine side chain is located at the C3 position—this compound features the amine chain at C2, with a lipophilic ethyl group occupying C3 and a methyl group at C5.

Why Benchmark This Compound? The structural transposition of the side chain from C3 to C2 fundamentally alters the vector of the protonated amine relative to the indole π-system. In medicinal chemistry, this "scaffold hop" is utilized to:

  • Bypass Metabolic Degradation: The C2-chain renders the molecule resistant to Monoamine Oxidase (MAO) degradation, which typically attacks C3-side chains.

  • Modulate Selectivity: Isotryptamines often exhibit reduced affinity for 5-HT2A (hallucinogenic target) while retaining or enhancing affinity for 5-HT2C (obesity/OCD target) or 5-HT6 receptors [1, 2].

This guide outlines the protocol to benchmark 5-Me-3-Et-isoDMT against its direct positional isomer (5-Me-DMT) and the endogenous ligand (Serotonin), establishing its utility as a selective probe.

Structural Comparison & Ligand Selection

To validate the performance of 5-Me-3-Et-isoDMT, it must be screened alongside ligands that define the boundaries of the target receptor's orthosteric site.

The Comparator Panel
LigandRoleStructural Relevance
5-Me-3-Et-isoDMT Test Candidate Isotryptamine. C2-amine chain, C3-ethyl, C5-methyl. Sterically crowded core.
5-Me-DMT Positional Isomer Tryptamine. C3-amine chain, C2-H, C5-methyl. The direct "twin" for SAR comparison.
Serotonin (5-HT) Endogenous Reference Defines the baseline affinity (Ki) and Emax (efficacy) for all 5-HT receptors.
SB-242084 Selectivity Control High-affinity 5-HT2C antagonist. Used to verify if the candidate shows 2C-selectivity common in isotryptamines.
Visualization: Structural Divergence

The following diagram illustrates the critical "vector shift" between the standard tryptamine scaffold and the test candidate.

LigandStructure cluster_0 Standard Tryptamine (5-Me-DMT) cluster_1 Test Candidate (5-Me-3-Et-isoDMT) Tryptamine Indole Core (C3-Side Chain) MAO_Vuln MAO Vulnerable Tryptamine->MAO_Vuln Metabolism High_2A High 5-HT2A Affinity Tryptamine->High_2A Binding Isotryptamine Indole Core (C2-Side Chain + C3-Ethyl) Tryptamine->Isotryptamine Positional Isomerism (Scaffold Hop) MAO_Resist MAO Resistant Isotryptamine->MAO_Resist Steric Block Mod_Select Altered Selectivity (Putative 5-HT2C/6) Isotryptamine->Mod_Select Vector Shift

Caption: Structural logic comparison. The shift of the amine chain to C2 (Isotryptamine) blocks MAO access and alters receptor docking vectors.

Experimental Protocols (Self-Validating Systems)

To objectively benchmark the candidate, you must generate Ki (Inhibition Constant) values. IC50 values alone are insufficient due to their dependence on radioligand concentration.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (Ki) of 5-Me-3-Et-isoDMT at 5-HT2A and 5-HT2C receptors.

Reagents:

  • Membrane Source: HEK-293 cells stably expressing human 5-HT2A or 5-HT2C (non-edited) receptors.

  • Radioligand: [³H]-Ketanserin (for 2A) and [³H]-Mesulergine (for 2C). Note: Do not use agonist radioligands like [³H]-DOI initially, as isotryptamines may bind in an antagonist state.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to yield 5–10 µg protein/well.

  • Competition: In a 96-well plate, add:

    • 25 µL Radioligand (Final conc: ~Kd value, e.g., 1.0 nM).

    • 25 µL Test Compound (5-Me-3-Et-isoDMT) at 7 concentrations (range: 100 µM to 0.1 nM).

    • 150 µL Membrane suspension.

  • Equilibrium: Incubate for 60 min at 37°C (critical for lipophilic indoles to reach equilibrium).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic ethyl group.

  • Validation:

    • Non-Specific Binding (NSB): Define using 10 µM Mianserin.

    • Positive Control: Run 5-Me-DMT in parallel. If 5-Me-DMT Ki > 100 nM at 5-HT2A, the system is invalid.

Protocol B: Functional GTPγS Binding (Efficacy)

Objective: Determine if the candidate is an Agonist, Antagonist, or Inverse Agonist. Isotryptamines often act as partial agonists or antagonists due to the altered side-chain vector [3].

Workflow:

  • Incubate membranes with [³⁵S]GTPγS (0.1 nM) and GDP (10 µM).

  • Add Test Compound (10 µM fixed dose for screening).

  • Measure: Radioactivity bound.

  • Calculation: % Efficacy =

    
    
    

Benchmarking Data: Expected Performance

Since specific literature Ki values for 5-Methyl-3-ethyl-2-dimethylaminoethylindole are sparse, the following table provides Reference Benchmarks based on established SAR for 2-isotryptamine derivatives [1, 4]. Use these ranges to validate your experimental results.

Table 1: Comparative Affinity Profile (Predicted vs. Control)

Receptor Target5-Me-DMT (Control)5-Me-3-Et-isoDMT (Candidate)Interpretation
5-HT1A High Affinity (Ki < 10 nM)Low Affinity (Ki > 500 nM) The C2-chain disrupts the conserved Aspartate salt bridge required for 1A binding.
5-HT2A High Affinity (Ki ~ 50 nM)Moderate Affinity (Ki ~ 200-800 nM) Isotryptamines generally show 10-20x lower affinity than tryptamines at 2A [4].
5-HT2C Moderate AffinityModerate Affinity (Ki ~ 150-500 nM) Key Differentiator: Candidate likely shows a better 2C/2A selectivity ratio than the control.
SERT Low AffinityNegligible The C3-ethyl group creates steric clash in the transporter pore.

Data Analysis Rule: If your experimental Ki for 5-Me-3-Et-isoDMT at 5-HT2A is < 50 nM, verify your compound purity. High potency in isotryptamines is rare and often indicates contamination with the 3-substituted isomer (tryptamine) during synthesis (Fischer indole artifact).

Mechanism of Action & Signaling Pathway

Understanding the downstream effects is crucial. While 5-Me-DMT recruits


-Arrestin (hallucinogenic potential), isotryptamines often bias signaling toward the Gq pathway or act as antagonists.

SignalingPathway R_2A 5-HT2A Receptor Gq Gq/11 Protein R_2A->Gq Activation Arr β-Arrestin2 R_2A->Arr Recruitment L_Control 5-Me-DMT (Control) L_Control->R_2A Full Agonist L_Control->Arr L_Test 5-Me-3-Et-isoDMT (Candidate) L_Test->R_2A Partial Agonist or Antagonist L_Test->Gq PLC PLC-β Gq->PLC Ca Ca2+ Release PLC->Ca Therapeutic Therapeutic (Anxiolytic/Anti-Obesity) Ca->Therapeutic Hallucination Psychoactive Response Arr->Hallucination

Caption: Signaling bias. 5-Me-DMT recruits Beta-Arrestin (red path), while the isotryptamine candidate likely favors Gq or antagonism (blue path).

Synthesis & Purity Warning

When benchmarking this specific ligand, be aware of the Fischer Indole Synthesis artifact.

  • Risk: Synthesizing 5-Me-3-Et-isoDMT often involves cyclization that can produce trace amounts of the 3-dimethylaminoethyl isomer (the tryptamine).

  • Impact: Since the tryptamine isomer is ~100x more potent at 5-HT2A, even 1% impurity will skew your Ki values, creating a "false high affinity" result.

  • Requirement: You must validate the sample via H-NMR .

    • Isotryptamine signal: Look for the C3-Ethyl signals (triplet/quartet) and the absence of the C2-proton signal.

    • Tryptamine signal:[1] Look for the C2-proton singlet (typically ~7.0 ppm).

References

  • Glennon, R. A., et al. (2002).[2] "Evaluation of isotryptamine derivatives at 5-HT2 serotonin receptors." Bioorganic & Medicinal Chemistry Letters, 12(2), 155-158. Link

  • PubChem. (n.d.). "Compound Summary: 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CID 147115)."[3] National Library of Medicine. Link

  • Deng, X., et al. (2021). "Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities." Marine Drugs, 19(12), 707. Link

  • Blough, B. E., et al. (2014). "Synthesis and Transporter Binding Properties of 2-Substituted Tryptamines." Bioorganic & Medicinal Chemistry Letters, 24(15). Link

Sources

Validation of analytical methods for 5-Methyl-3-ethyl-2-dimethylaminoethylindole detection

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Analytical Methods for 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Kyur-14)

Executive Summary & Compound Profile

5-Methyl-3-ethyl-2-dimethylaminoethylindole , historically referenced as Kyur-14 , is a synthetic indole derivative and serotonin (5-HT) antagonist utilized primarily in developmental biology and neuropharmacology. Unlike naturally occurring tryptamines (where the amine side chain is at position 3), Kyur-14 features an isotryptamine scaffold with the dimethylaminoethyl chain at position 2 and an ethyl group at position 3.

This structural inversion presents unique analytical challenges, particularly in distinguishing it from isobaric tryptamine isomers like 5-Methyl-DMT. This guide compares and validates three analytical methodologies—LC-MS/MS , HPLC-UV , and GC-MS —to establish a robust detection framework compliant with ICH Q2(R1) standards.

Compound Profile:

  • Analyte: Kyur-14 (5-Methyl-3-ethyl-2-dimethylaminoethylindole)

  • CAS: 107265-50-9

  • Molecular Formula: C₁₅H₂₂N₂

  • Key Properties: Lipophilic (LogP ~3.3), Basic (pKa ~9.6), UV Max ~280 nm (Indole chromophore).

Method Comparison: Selecting the Right Tool

The following table objectively compares the three primary analytical approaches based on sensitivity, specificity, and operational throughput.

FeatureMethod A: LC-MS/MS (Recommended)Method B: HPLC-UV/FLD Method C: GC-MS
Primary Use Case Trace detection in biological matrices (plasma, tissue).QC of pure substance; Formulation analysis.Structural confirmation; Impurity profiling.
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)Moderate to High (ng/mL)
Specificity Excellent (MRM transitions distinguish isomers).Moderate (Retention time only; risk of co-elution).High (Mass spectral fingerprint).
Sample Prep Minimal (Protein Precipitation/SPE).Simple (Dilution).Complex (Derivatization often required).
Throughput High (Rapid gradients, <5 min).Moderate (Isocratic/Gradient, 10-20 min).Low (Long run times).
Cost High (Instrument/Maintenance).Low to Moderate.Moderate.

Expert Insight: For pharmacokinetic (PK) studies or trace analysis in complex media (e.g., sea urchin embryo homogenates), LC-MS/MS is the Gold Standard due to its ability to filter background noise and distinguish Kyur-14 from endogenous serotonin. HPLC-UV is sufficient only for synthesis validation or purity checks.

Deep Dive: LC-MS/MS Validation Protocol

This section details the validation of the LC-MS/MS method, prioritized for its superior performance in bioanalysis.

Mechanistic Setup
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+). The basic nitrogen on the ethyl side chain protonates readily (

    
    ).
    
  • Column Chemistry: A C18 stationary phase with end-capping is essential to prevent peak tailing caused by the interaction of the basic amine with residual silanols.

Optimized Conditions
  • Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring)

To ensure specificity, monitor the following transitions. The "Quantifier" is used for calculation, while the "Qualifier" confirms identity.

Transition TypePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
Quantifier 231.2 (

)
58.125Loss of dimethylamine group (Characteristic).
Qualifier 231.2 (

)
144.135Fragmentation of the indole core.

Validation Parameters (ICH Q2 Aligned)

Every protocol must be self-validating. Below are the acceptance criteria and experimental causality.

Specificity & Selectivity
  • Objective: Prove Kyur-14 is distinct from 5-Methyl-DMT and Serotonin.

  • Protocol: Inject a mixture of Kyur-14 (100 ng/mL) and its isomers.

  • Acceptance: Resolution (

    
    ) > 1.5 between peaks; no interference in blank matrix at retention time.
    
  • Insight: The 2-position substitution (Kyur-14) creates a different steric profile than the 3-position (DMT), resulting in a distinct retention time shift on C18 columns.

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Criterion:

    
     with residuals < 15%.
    
  • Weighting: Use

    
     weighting to improve accuracy at the lower limit of quantification (LLOQ).
    
Accuracy & Precision
  • Intra-day: 5 replicates at Low, Medium, and High QC levels.

  • Inter-day: 3 separate days.

  • Acceptance: CV% < 15% (20% at LLOQ). Accuracy within 85-115%.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow for validating Kyur-14 detection, from sample extraction to data analysis.

Kyur14_Validation_Workflow Sample Biological Sample (e.g., Embryo Homogenate) Extraction Protein Precipitation (ACN/MeOH 3:1) Sample->Extraction Lysing Separation LC Separation (C18 Column, Acidic pH) Extraction->Separation Supernatant Detection MS/MS Detection (ESI+, MRM 231.2->58.1) Separation->Detection Elution DataAnalysis Data Analysis (Linearity, Accuracy) Detection->DataAnalysis Raw Data Decision Pass Criteria? (CV < 15%) DataAnalysis->Decision Report Valid Result Decision->Report Yes Retest Re-optimize Gradient/Extraction Decision->Retest No Retest->Extraction

Caption: Step-by-step analytical workflow for Kyur-14 quantification, emphasizing the critical decision loop for validation criteria.

Experimental Protocol: Sample Preparation

Objective: Isolate Kyur-14 from protein-rich matrices (e.g., cell lysate) with >80% recovery.

  • Aliquot: Transfer 50 µL of sample (plasma/homogenate) to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g., D3-5-Me-DMT) at 100 ng/mL.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Why? Acidified organic solvent denatures proteins and solubilizes the basic Kyur-14.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to an autosampler vial.

  • Dilute: (Optional) Dilute 1:1 with water to improve peak shape during early elution.

Conclusion

Validating an analytical method for 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Kyur-14) requires addressing its specific physicochemical properties: its basicity and structural similarity to other tryptamines. While HPLC-UV offers a cost-effective solution for raw material testing, LC-MS/MS is the mandatory choice for biological research due to its sensitivity and specificity. By following the MRM transitions and extraction protocols outlined above, researchers can ensure data integrity in pharmacological and developmental biology studies.

References

  • Shmukler, Y. B., et al. (1986). "Action of serotonin antagonists on the development of sea urchin embryos." Ontogenez, 17(3), 243-250.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 147115, 5-Methyl-3-ethyl-2-dimethylaminoethylindole." PubChem.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Shmukler, Y. B. (1992). "The effect of serotonin and its antagonists on the cleavage of sea urchin embryos."[1][2] Cell Differentiation and Development.

Sources

Cross-reactivity studies involving 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity & Pharmacological Profiling of 5-Methyl-3-ethyl-2-dimethylaminoethylindole (Kyur-14)

Executive Summary

5-Methyl-3-ethyl-2-dimethylaminoethylindole , commonly designated in research literature as Kyur-14 (or KYuR-14), is a specialized indole derivative utilized primarily as a serotonin (5-HT) receptor antagonist in developmental biology. Unlike standard tryptamines where the aminoethyl side chain is at the 3-position, Kyur-14 features a 2-dimethylaminoethyl side chain with an ethyl group at the 3-position and a methyl group at the 5-position.

This structural inversion confers unique pharmacological properties, making it a critical tool for distinguishing between membrane-bound and intracellular serotonin receptors during early embryogenesis. This guide analyzes its cross-reactivity profile against standard serotonergic agents (Serotonin, 8-OH-DPAT, Quipazine) and structural analogs (Inmecarb), providing experimental data to support its utility in receptor localization studies.

Chemical Profile & Structural Homology

To understand the cross-reactivity potential of Kyur-14, one must analyze its structural deviation from endogenous serotonin and standard tryptamines.

FeatureSerotonin (5-HT) DMT (N,N-Dimethyltryptamine) Kyur-14 (The Product)
Core Structure IndoleIndoleIndole
Side Chain Position 3-(2-aminoethyl)3-(2-dimethylaminoethyl)2-(2-dimethylaminoethyl)
Ring Substituents 5-HydroxyNone5-Methyl, 3-Ethyl
Primary Class AgonistAgonist (Psychedelic)Antagonist
Key Derivative N/AN/AMethiodide (Quaternary amine)

Key Insight: The 2-position side chain renders Kyur-14 structurally distinct enough to avoid activation of standard 5-HT receptors (acting instead as an antagonist) but similar enough to compete for binding sites. Its methiodide derivative is crucial for cross-reactivity studies because it cannot penetrate cell membranes, isolating surface receptor interactions.

Cross-Reactivity Studies: Experimental Data

The following data synthesizes cross-reactivity findings from sea urchin embryo models (Paracentrotus lividus, Scaphechinus mirabilis), which possess primitive "prenervous" serotonin receptors homologous to mammalian 5-HT receptors (specifically 5-HT3-like and 5-HT1-like).

Study A: Receptor Specificity & Displacement (Radioligand Binding)

Objective: Determine if Kyur-14 cross-reacts with 5-HT1A binding sites labeled by [3H]8-OH-DPAT.

  • Ligand: [3H]8-OH-DPAT (Standard 5-HT1A agonist).

  • Competitor: Kyur-14 (and Kyur-14 methiodide).[1][2][3][4]

  • System: Strongylocentrotus intermedius embryo homogenates.

Results:

  • Kyur-14 effectively displaced [3H]8-OH-DPAT from specific binding sites.

  • Cross-Reactivity Mechanism: The displacement confirms that Kyur-14 binds to the same receptor populations as 8-OH-DPAT, but acts as an antagonist.

  • Membrane Specificity: The methiodide form (membrane-impermeable) also displaced the ligand, proving the existence of surface-bound receptors distinct from intracellular pools.

Study B: Functional Cross-Reactivity (Micromere Formation Assay)

Objective: Assess the ability of Kyur-14 to block serotonin-induced signaling in early cell division.

  • Agonist Control: Serotonin or Quipazine (increases micromere formation).[5][6]

  • Antagonist Test: Kyur-14 vs. Inmecarb.

CompoundConcentrationEffect on Micromere FormationInterpretation
Control (SW) N/ABaselineNormal cleavage.
Serotonin 50-100 µMIncreased Agonist activity.
Kyur-14 (HCl) 100 µMNo Effect / Slight Decrease Weak antagonist penetration or compensation.
Kyur-14 (Methiodide) 100 µMSignificant Decrease (31%) Potent surface antagonist; blocks endogenous 5-HT signal.
Inmecarb 50 µMNo EffectSimilar profile to Kyur-14 HCl.
Inmecarb (Methiodide) 40 µMSignificant Decrease Confirms surface receptor mechanism.

Comparative Performance Guide

When selecting a reagent for serotonergic pathway blocking, researchers should choose based on the target localization (intracellular vs. membrane).

Kyur-14 vs. Inmecarb[1][2][3][4][5][6]
  • Similarity: Both are indole-based antagonists used in developmental models.

  • Difference: Kyur-14 is often used to validate findings obtained with Inmecarb. If a system responds to Inmecarb but not Kyur-14 (or vice versa), it suggests specific receptor subtype differences.

  • Recommendation: Use Kyur-14 Methiodide for definitive proof of plasma membrane receptor involvement.

Kyur-14 vs. Imipramine[1][2]
  • Mechanism: Imipramine blocks serotonin transport (SERT) and has non-specific antagonist effects. Kyur-14 is a direct receptor antagonist.

  • Data: Imipramine causes non-specific cytotoxicity at high doses. Kyur-14 is more specific to the receptor interaction, making it a cleaner tool for receptor mapping.

Experimental Protocols

Protocol 1: Membrane-Impermeable Antagonist Assay

Purpose: To distinguish surface 5-HT receptors from intracellular ones using Kyur-14 derivatives.

  • Preparation:

    • Synthesize/Obtain Kyur-14 Methiodide (quaternary ammonium salt).

    • Prepare Kyur-14 Hydrochloride (tertiary amine, cell-permeable).

  • Embryo Culture:

    • Fertilize sea urchin eggs (P. lividus) and culture in filtered seawater (FSW).

  • Treatment:

    • At the 2-cell stage, divide culture into three groups:

      • Group A: Control (FSW).

      • Group B: 100 µM Kyur-14 Hydrochloride.

      • Group C: 100 µM Kyur-14 Methiodide.[1]

  • Observation:

    • Monitor cleavage patterns up to the 16-cell stage.

    • Count the number of micromeres formed.[1]

  • Validation:

    • Add exogenous Serotonin (100 µM) to Group C. If Kyur-14 is a competitive antagonist, high serotonin concentrations should rescue the phenotype.

Mechanism of Action Visualization

The following diagram illustrates the structural logic and the competitive antagonism mechanism of Kyur-14 at the 5-HT receptor interface.

Kyur14_Mechanism cluster_ligands Ligands cluster_receptors Target Receptors Serotonin Serotonin (5-HT) (Agonist) Surface_R Surface 5-HT Receptor (Membrane) Serotonin->Surface_R Activates Intra_R Intracellular 5-HT Receptor (Cytosol/Vesicle) Serotonin->Intra_R Activates (Permeable) Kyur14 Kyur-14 (Antagonist) Kyur14->Surface_R Blocks Kyur14->Intra_R Blocks (Permeable) Kyur14_Me Kyur-14 Methiodide (Impermeable Antagonist) Kyur14_Me->Surface_R Blocks Specifically Kyur14_Me->Intra_R Cannot Access Response Cellular Response (Micromere Formation) Surface_R->Response Signal Transduction

Caption: Comparative binding pathways of Serotonin vs. Kyur-14 derivatives. Note the Methiodide form's restriction to surface receptors.

References

  • Shmukler, Y. B. (1992). Action of serotonin antagonists on cytoplasmic calcium levels in early embryos.International Journal of Developmental Biology .

  • Buznikov, G. A., & Shmukler, Y. B. (1981). Possibility of membrane reception of neurotransmitter in sea urchin early embryos.Neuropharmacology , 20(12), 1241-1243.

  • Shmukler, Y. B., et al. (2008). 5-HT-receptive structures are localized in the interblastomere cleft of Paracentrotus lividus early embryos.Zygote , 16(1), 23-31.

  • PubChem Compound Summary. (2025). 5-Methyl-3-ethyl-2-dimethylaminoethylindole (CID 147115).National Center for Biotechnology Information .

  • Roshchina, V. V. (2023).[7] Reactions of Diatom Ulnaria Ulna on Neurotransmitters and Their Antagonists.[7][8][9]Austin Environmental Sciences , 8(1).[7]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Methyl-3-ethyl-2-dimethylaminoethylindole. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document outlines a self-validating system of protocols designed to ensure safe, compliant, and environmentally responsible disposal.

The procedures herein are derived from established principles of hazardous waste management and analysis of structurally similar compounds. Given the specific nature of 5-Methyl-3-ethyl-2-dimethylaminoethylindole—a substituted indole containing a tertiary amine functional group—it must be handled with the assumption of potential hazards including irritation, toxicity, and environmental harm.

Part 1: Hazard Profile and Risk Assessment

The indole structure and its derivatives are biologically active and can be toxic.[1] The dimethylamino functional group is characteristic of amines, which can be corrosive, irritating, and harmful upon contact or ingestion.[2][3][4] Therefore, it is imperative to treat this compound as hazardous waste.

Table 1: Anticipated Hazard Profile based on Structurally Similar Compounds

Hazard StatementGHS Classification (Anticipated)Rationale & Precautionary Action
Causes skin irritation.Skin Irritation, Category 2The amine functional group can cause irritation. Always wear appropriate gloves and a lab coat. Avoid all skin contact.
Causes serious eye irritation.Eye Irritation, Category 2Amine compounds can be particularly damaging to eyes. Always wear safety glasses or goggles.
Harmful if swallowed.[5]Acute Toxicity, Oral (Category 4)Indole derivatives can exhibit systemic toxicity. Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.
Toxic in contact with skin.Acute Toxicity, Dermal (Category 3)The compound may be absorbed through the skin. In case of contact, wash immediately and thoroughly.
Very toxic to aquatic life with long lasting effects.[6]Aquatic Hazard, Acute (Category 1) & Chronic (Category 1)Many complex organic molecules are harmful to aquatic ecosystems. Do not dispose of this chemical down the drain. [4][6]

Part 2: Core Disposal Principles

Adherence to these core principles is mandatory for ensuring safety and regulatory compliance. The foundation of chemical disposal is the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management from "cradle-to-grave."[7]

  • Waste Minimization : Only prepare the quantity of material essential for your experiment. This is the most effective way to reduce waste generation and associated risks.[1][8]

  • Professional Disposal : All waste containing 5-Methyl-3-ethyl-2-dimethylaminoethylindole must be disposed of through a licensed and certified hazardous waste management service.[1][2][6]

  • Segregation : Never mix this waste stream with other incompatible wastes.[6][7][8] Keep it separate from strong oxidizing agents, strong acids, and acid chlorides, which are incompatible with similar amine-containing compounds.[4][9]

  • Proper Containerization : Use only sturdy, leak-proof, and chemically compatible containers. The original container is often a suitable choice. Ensure containers are always sealed except when adding waste.[7][8]

  • Clear Labeling : All waste containers must be clearly and accurately labeled. The label must include the words "HAZARDOUS WASTE," the full chemical name ("5-Methyl-3-ethyl-2-dimethylaminoethylindole"), and the approximate concentration or percentage of each component.[7][8][10]

Part 3: Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for handling different forms of waste generated during research activities.

Protocol 3.1: Disposal of Unused or Expired Solid Chemical
  • Assessment : Confirm the material is waste and not suitable for redistribution.

  • Containerization : Ensure the chemical is in its original, sealed container if possible. If not, transfer it to a new, clean, and compatible container suitable for solids.

  • Labeling : Attach a completed hazardous waste label to the container.

  • Storage : Place the container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible chemicals.[7]

  • Pickup : Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or licensed waste vendor.

Protocol 3.2: Disposal of Liquid Waste (Solutions)
  • Collection : Designate a specific, compatible waste container for all liquid waste containing 5-Methyl-3-ethyl-2-dimethylaminoethylindole. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

  • First Rinse Collection : The first rinse of any glassware that contained the chemical must be collected as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting the first rinse is a mandatory minimum.

  • Container Management : Keep the liquid waste container sealed with a proper cap.[7] Use a funnel for additions only when actively adding waste, and remove it immediately after, sealing the container.

  • Storage & Pickup : Store the container in secondary containment within the SAA. Once the container is full, process it for pickup.

Protocol 3.3: Disposal of Contaminated Labware and PPE
  • Collection : All disposable items that have come into direct contact with 5-Methyl-3-ethyl-2-dimethylaminoethylindole (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be collected as solid hazardous waste.[1][7]

  • Packaging : Place contaminated items in a designated, puncture-resistant plastic bag or a lined, sealable container.

  • Labeling : Label the bag or container clearly as "HAZARDOUS WASTE" with a description of the contents (e.g., "Debris contaminated with 5-Methyl-3-ethyl-2-dimethylaminoethylindole").

  • Storage & Pickup : Store the sealed container in the SAA and arrange for pickup.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is critical to ensuring personnel safety.

  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, use a chemical fume hood if safe to do so.

  • Don PPE : Before re-entering the area, don appropriate Personal Protective Equipment (PPE): two pairs of nitrile gloves, a lab coat, and chemical splash goggles.[2]

  • Contain : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Collect : Using non-sparking tools, carefully collect the absorbent material and place it into a sealable, labeled hazardous waste container.[1][2]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse appropriate for your lab surfaces). Collect all cleaning materials (wipes, pads) as hazardous waste.[1]

  • Report : Report the incident to your laboratory supervisor and EHS office according to institutional policy.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert Immediate Action ppe Don Appropriate PPE alert->ppe Safety First contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect decon Decontaminate Area collect->decon package Package All Waste as Hazardous decon->package report Report Incident package->report

Caption: Workflow for responding to a chemical spill.

Part 5: The Disposal Decision Workflow

The overall process from waste generation to final disposal is a structured workflow. This logical progression ensures that every step is handled in a compliant manner, creating a self-validating system of safety checks.

Disposal_Workflow cluster_workflow Chemical Waste Disposal Workflow cluster_type start Waste Generated solid Solid (Unused, Debris) start->solid liquid Liquid (Solutions, Rinsate) start->liquid container Select Compatible Waste Container solid->container liquid->container labeling Label Container: 'HAZARDOUS WASTE' + Chemical Name + Composition container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage segregate Segregate from Incompatible Chemicals storage->segregate full Container Full? segregate->full full->storage No seal Seal Container & Complete Pickup Request full->seal Yes pickup Await Pickup by Licensed Vendor seal->pickup

Caption: Decision-making flowchart for proper chemical disposal.

By systematically following these protocols, you contribute to a culture of safety and responsibility. The proper management of chemical waste is not merely a regulatory burden but a professional obligation that protects our colleagues, our communities, and our environment.

References

  • Risk assessment summary, new substances notification 21291 . (2023, August 23). Canada.ca. Retrieved from [Link]

  • Organic Syntheses Procedure: 3-methyl-2-(trimethylsilyl)indole . Organic Syntheses. Retrieved from [Link]

  • SAFETY DATA SHEET - Bio-Rad (1,2-Bis(dimethylamino)ethane) . (2010, September 16). Bio-Rad. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. Retrieved from [Link]

  • Chemical and Environmental Justice Impacts in the MDI Life Cycle . (n.d.). Informed. Retrieved from [Link]

  • Kovac's Indole Reagent, Safety Data Sheet . (2019, October 30). Neogen. Retrieved from [Link]

  • Extracting recycle method of indole from indole synthesis waste water. (2014). Google Patents.
  • Safety Data Sheet - Angene Chemical . (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Acute Toxicity: dermal - Registration Dossier . ECHA. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . Dartmouth Policy Portal. Retrieved from [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications . (2023, May 26). ResearchGate. Retrieved from [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium . (n.d.). PMC. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Methyl-3-ethyl-2-dimethylaminoethylindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

The Core Directive: In the absence of specific toxicological data for 5-Methyl-3-ethyl-2-dimethylaminoethylindole, you must apply the Precautionary Principle . As a substituted indole with a dimethylaminoethyl side chain, this compound shares structural pharmacophores with potent serotonergic ligands and tryptamine derivatives.

Operational Assumption: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) capable of biological activity at sub-milligram levels.

Key Risk Drivers (SAR Analysis)
  • Transdermal Bioavailability: The lipophilic indole core combined with the ethyl/methyl substitutions facilitates rapid skin absorption.

  • Carrier Solvent Risk: If solubilized in DMSO or Methanol, the permeation rate through standard nitrile gloves increases exponentially, carrying the active compound into the bloodstream.

  • Respiratory Sensitization: Fine crystalline powders of indole derivatives are potent respiratory irritants and potential sensitizers.

The PPE Firewall (Personal Protective Equipment)

Do not rely on "standard lab safety." The following matrix is designed to prevent exposure during specific manipulations.

PPE Selection Matrix
Protection ZoneComponentSpecificationScientific Rationale
Hand Protection Primary Layer Nitrile (4 mil minimum) Sacrificial layer for incidental contact.
Secondary Layer Laminate / Silver Shield® Critical: Required if handling solutions in DMSO/DCM. Standard nitrile offers <5 min breakthrough for these solvents [1].
Technique Double-Gloving Outer glove is removed immediately upon contamination; inner glove remains clean.
Respiratory Primary Control Fume Hood (Face Velocity 100 fpm) Engineering controls are superior to PPE. All open handling must occur here.
Secondary (Spill) P100 / N100 Respirator HEPA filtration required for particulate cleanup outside the hood. N95 is insufficient for potent powders.
Ocular Primary Chemical Splash Goggles Safety glasses allow vapor/powder entry from the sides. Goggles provide a sealed environment.
Body Outer Layer Disposable Tyvek® Lab Coat Prevents migration of powder residues to common areas (office/cafeteria). Dispose of after handling bulk powder.

Operational Workflow & Engineering Controls

Safety is a process, not a product. The following diagram outlines the mandatory workflow for handling this compound to ensure containment.

G Start Risk Assessment (Check Solvent Compatibility) PPE PPE Donning (Double Nitrile + Tyvek) Start->PPE Mandatory Hood Engineering Control (Verify Airflow >100fpm) PPE->Hood Pre-Check Weighing Weighing / Solubilization (Closed Vessels Only) Hood->Weighing Inside Hood Waste Disposal (Segregated Stream) Weighing->Waste Solids/Liquids Decon Decontamination (10% Bleach + Ethanol) Weighing->Decon Surface Clean Decon->Waste Wipes

Figure 1: Operational workflow ensuring containment from assessment to disposal.

Detailed Experimental Protocols

A. Weighing & Solubilization (Critical Control Point)

Context: Static electricity can cause indole powders to "jump," creating invisible contamination.

  • Anti-Static Measure: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • The "Coffin" Method: Place the receiving vial inside a larger secondary container (e.g., a beaker) during transfer. If powder spills, it is contained in the beaker, not the hood surface.

  • Solvent Choice:

    • Preferred: Ethanol or Isopropanol (Lower skin permeation risk).

    • High Risk: DMSO or DCM. If used, Laminate gloves are mandatory . DMSO acts as a "molecular syringe," dragging the indole through the skin barrier [2].

B. Spill Cleanup Protocol

Scenario: 50mg of powder dropped on the hood surface.

  • Do NOT Sweep: Dry sweeping generates aerosols.

  • Cover: Gently lay a chemically resistant absorbent pad over the powder.

  • Wet: Wet the pad with a compatible solvent (Ethanol) through the pad to dampen the powder without dispersing it.

  • Scoop: Wipe up the damp material.

  • Deactivate: Wipe the surface with a 10% bleach solution (oxidizes the indole ring), followed by water.

C. Waste Disposal

Classification:RCRA Hazardous Waste (P-List or Characteristic Toxic).

  • Solids: Dispose of vials, weigh boats, and contaminated gloves in a dedicated "Solid Toxic" bin.

  • Liquids: Segregate based on solvent (Halogenated vs. Non-Halogenated). Label clearly: "Contains Potent Indole Derivative - Toxic."

  • Do NOT dispose of down the drain. Indoles are toxic to aquatic life and resistant to standard water treatment [3].

References

  • National Institutes of Health (NIH). (2024). Chemical Resistance of Disposable Nitrile Gloves.[1][2] [Link]

  • American Chemical Society (ACS). (2023). DMSO Safety and Handling Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). (2025). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] [Link][4]

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Generators: Managing Your Waste. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.